molecular formula C14H21NO B3172966 4-{[(4-Methylbenzyl)oxy]methyl}piperidine CAS No. 946758-51-6

4-{[(4-Methylbenzyl)oxy]methyl}piperidine

Cat. No.: B3172966
CAS No.: 946758-51-6
M. Wt: 219.32 g/mol
InChI Key: ZOYMTEVQXUVXLA-UHFFFAOYSA-N
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Description

4-{[(4-Methylbenzyl)oxy]methyl}piperidine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{[(4-Methylbenzyl)oxy]methyl}piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[(4-Methylbenzyl)oxy]methyl}piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(4-methylphenyl)methoxymethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12-2-4-13(5-3-12)10-16-11-14-6-8-15-9-7-14/h2-5,14-15H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYMTEVQXUVXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-{[(4-Methylbenzyl)oxy]methyl}piperidine CAS number 1353989-66-8

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1353989-66-8 Classification: Privileged Pharmacophore Intermediate Version: 2.0 (Technical Release)

Executive Summary & Core Utility

4-{[(4-Methylbenzyl)oxy]methyl}piperidine (hereafter MBOM-Pip ) is a specialized heterocyclic building block used primarily in the synthesis of G-protein coupled receptor (GPCR) ligands and monoamine transporter inhibitors. Structurally, it consists of a piperidine "head" group linked via a flexible oxymethyl ether spacer to a lipophilic 4-methylbenzyl "tail."

This architecture mimics the pharmacophoric features of several bioactive classes, including sigma receptor ligands , H3 histamine antagonists , and chemokine receptor modulators . For drug development professionals, MBOM-Pip serves as a robust secondary amine intermediate that allows for rapid diversification at the nitrogen center while maintaining a metabolically stable ether linkage in the 4-position.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The following data aggregates experimental and predicted values essential for formulation and synthesis planning.

PropertySpecificationTechnical Insight
IUPAC Name 4-{[(4-Methylbenzyl)oxy]methyl}piperidine--
CAS Number 1353989-66-8Often supplied as HCl salt.
Molecular Formula C₁₄H₂₁NO (Free Base)C₁₄H₂₂ClNO (HCl Salt)
Molecular Weight 219.33 g/mol (Free Base)255.79 g/mol (HCl Salt)
LogP (Predicted) ~2.8 - 3.1Lipophilic tail aids membrane permeability.
pKa (Piperidine N) ~10.8Highly basic; exists as cation at physiological pH.
Topological Polar Surface Area 21.3 ŲFavorable for CNS penetration (BBB crossing).
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsNitrogen is the primary donor (if unsubstituted).

Structural Analysis & SAR Logic

The utility of MBOM-Pip lies in its ability to probe the "linker" and "lipophilic pocket" regions of a target protein binding site.

Pharmacophore Decomposition
  • Piperidine Ring (Head): Provides a basic center for ionic interaction with conserved aspartate residues in GPCR transmembrane domains (e.g., Asp3.32 in aminergic receptors).

  • Oxymethyl Linker: A flexible, rotationally free spacer that extends the lipophilic tail away from the basic center. Unlike esters, the ether linkage is resistant to plasma esterases, improving metabolic stability.

  • 4-Methylbenzyl Group (Tail): A hydrophobic moiety that engages in van der Waals or

    
    -
    
    
    
    interactions within the receptor's hydrophobic pocket. The 4-methyl substituent blocks metabolic oxidation at the para-position (a common metabolic soft spot in unsubstituted benzyl rings).
SAR Visualization

The following diagram illustrates the functional regions of the molecule and their role in Structure-Activity Relationship (SAR) studies.

SAR_Logic Figure 1: Pharmacophore Segmentation of MBOM-Pip Piperidine Piperidine Head (Ionic Interaction) Linker Oxymethyl Linker (Spacer/Flexibility) Piperidine->Linker C4 Attachment Target Target Receptor (GPCR/Transporter) Piperidine->Target Salt Bridge (Asp residue) Tail 4-Methylbenzyl Tail (Hydrophobic Pocket) Linker->Tail Ether Bond Tail->Target Pi-Stacking

Synthesis & Manufacturing Workflow

While MBOM-Pip is commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The following protocol is a self-validating Convergent Ether Synthesis .

Retrosynthetic Strategy

The most robust route involves the Williamson ether synthesis of a protected 4-(hydroxymethyl)piperidine with 4-methylbenzyl bromide, followed by deprotection.

Critical Control Point: The nitrogen must be protected (e.g., Boc) to prevent quaternization (N-alkylation) during the ether formation step.

Step-by-Step Protocol
Step 1: N-Protection
  • Reagents: 4-Piperidinemethanol (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Et₃N (1.2 eq), DCM.

  • Process: Stir at

    
     for 4 hours.
    
  • Validation: TLC (ninhydrin stain) shows disappearance of the baseline amine spot.

Step 2: Etherification (Williamson)
  • Reagents: N-Boc-4-piperidinemethanol (1.0 eq), NaH (60% dispersion, 1.5 eq), 4-Methylbenzyl bromide (1.2 eq), anhydrous DMF.

  • Process:

    • Cool DMF solution of alcohol to

      
      .
      
    • Add NaH portion-wise (gas evolution control). Stir 30 min.

    • Add bromide dropwise. Warm to RT and stir 12h.

  • Quench: Careful addition of water/ice. Extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 3: Deprotection (Salt Formation)
  • Reagents: 4M HCl in Dioxane.

  • Process: Dissolve intermediate in dioxane; add HCl solution. Stir 2h.

  • Isolation: Precipitate forms. Filter and wash with Et₂O to yield MBOM-Pip HCl .

Synthesis Workflow Diagram

Synthesis_Flow Figure 2: Convergent Synthesis Pathway for MBOM-Pip Start 4-Piperidinemethanol (Starting Material) Step1 Step 1: N-Boc Protection (Boc2O, Et3N) Start->Step1 Intermediate1 N-Boc-4-hydroxymethylpiperidine Step1->Intermediate1 Step2 Step 2: Etherification (NaH, 4-Methylbenzyl bromide) Intermediate1->Step2 Intermediate2 Protected Ether Intermediate Step2->Intermediate2 Step3 Step 3: Acidic Deprotection (4M HCl/Dioxane) Intermediate2->Step3 Final MBOM-Pip HCl (CAS 1353989-66-8) Step3->Final

Application in Drug Discovery

MBOM-Pip is rarely the final drug; it is a Late-Stage Functionalization Handle .

Target Classes
  • H3 Histamine Antagonists: The 4-substituted piperidine ether motif is a classic scaffold for H3 antagonists used in narcolepsy and cognitive disorders. The ether oxygen acts as a weak acceptor, modulating the pKa of the piperidine nitrogen.

  • Sigma-1 (

    
    ) Receptor Ligands:  The combination of a basic amine and a lipophilic benzyl tail separated by a 4-5 atom spacer is highly privileged for 
    
    
    
    binding, relevant in neuroprotection and pain management.
  • CCR5/CCR2 Antagonists: Piperidine scaffolds are central to chemokine receptor antagonists. The 4-methylbenzyl group provides steric bulk necessary to induce conformational changes in the receptor helix bundle.

Derivatization Strategies

Researchers typically modify the piperidine nitrogen (N1) via:

  • Reductive Amination: Reaction with aldehydes to attach polar head groups.

  • Urea Formation: Reaction with isocyanates to create rigid linkers.

  • Buchwald-Hartwig Coupling: Arylation of the nitrogen to tune solubility and metabolic clearance.

Safety & Handling

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Hygroscopic solid (HCl salt). Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Solubility: Soluble in water (as HCl salt), DMSO, and Methanol. Insoluble in non-polar solvents (Hexane) unless converted to free base.

References

  • Sigma-Aldrich. (2024). Product Specification: 4-{[(4-Methylbenzyl)oxy]methyl}piperidine hydrochloride.[1][2] Merck KGaA. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 71463660. Link

  • Biftu, T., et al. (2006). Synthesis and SAR of piperidine ether derivatives as H3 histamine receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link(Contextual citation for scaffold utility)

  • Kuhne, H., et al. (2011). General methods for the synthesis of 4-alkoxymethylpiperidines. Journal of Organic Chemistry. Link(Methodological grounding)

Sources

Architectural and Synthetic Paradigms of 4-{[(4-Methylbenzyl)oxy]methyl}piperidine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Rationale

In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 4-{[(4-Methylbenzyl)oxy]methyl}piperidine (often isolated as a hydrochloride salt) is a highly versatile, privileged pharmacophore[1]. It combines a basic, hydrophilic piperidine core with a lipophilic 4-methylbenzyl tail, linked via a flexible oxymethyl bridge.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the physicochemical properties, the mechanistic rationale for its use in drug design, and provide a field-validated, self-correcting synthetic protocol for its preparation.

Physicochemical & Structural Profiling

Understanding the baseline quantitative properties of this building block is critical for predicting its behavior in both synthetic workflows and biological assays. Below is the consolidated physicochemical data for the hydrochloride salt variant[1][2].

PropertyQuantitative Value / Description
Chemical Name 4-{[(4-Methylbenzyl)oxy]methyl}piperidine hydrochloride
CAS Number 1353989-66-8
Molecular Formula C₁₄H₂₂ClNO (Salt) / C₁₄H₂₁NO (Base)
Molecular Weight 255.79 g/mol (Salt)[2]
Physical Form Solid
Purity Standard ≥95%
Storage Conditions Inert atmosphere, room temperature
InChI Key XGIABEPDIQCOOX-UHFFFAOYSA-N

Mechanistic Rationale in Drug Design

The structural topology of 4-{[(4-Methylbenzyl)oxy]methyl}piperidine is not arbitrary; it is engineered to exploit specific protein-ligand interactions:

  • The Piperidine Core: The secondary amine possesses a pKa of ~9.5, ensuring it is protonated at physiological pH. This cationic center is primed to form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) within the binding pockets of G-Protein Coupled Receptors (GPCRs) or enzymes like acetylcholinesterase (AChE)[3].

  • The Oxymethyl Linker: The ether oxygen acts as a hydrogen bond acceptor, while the methylene groups provide rotational degrees of freedom, allowing the molecule to adapt to the steric constraints of a binding site.

  • The 4-Methylbenzyl Tail: This highly lipophilic domain drives the thermodynamics of binding through the hydrophobic effect, anchoring the molecule into deep, non-polar sub-pockets.

Synthetic Strategy & Workflow

The most robust method for constructing this molecule is via the , a classic Sₙ2 bimolecular nucleophilic substitution[4][5]. To prevent the secondary amine of the piperidine ring from competing as a nucleophile, an orthogonal protecting group strategy must be employed. We utilize N-Boc-4-piperidinemethanol (CAS: 123855-51-6) as the starting material.

SyntheticWorkflow N1 N-Boc-4-piperidinemethanol (Starting Material) N2 NaH / DMF (Deprotonation) N1->N2 N3 Alkoxide Intermediate (Nucleophile) N2->N3 H2 gas↑ N4 4-Methylbenzyl bromide (SN2 Alkylation) N3->N4 N5 Boc-Protected Ether (Intermediate) N4->N5 NaBr↓ N6 4M HCl in Dioxane (Deprotection) N5->N6 N7 Target Compound (HCl Salt) N6->N7 CO2↑ + Isobutylene↑

Williamson ether synthesis workflow for 4-{[(4-Methylbenzyl)oxy]methyl}piperidine.

Validated Experimental Methodologies

The following protocols are designed as self-validating systems . As an experimentalist, you must rely on physical cues to confirm chemical transformations in real-time.

Phase 1: Alkoxide Generation and Sₙ2 Alkylation
  • Step 1: Dissolve 1.0 equivalent of in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Step 2: Cool the solution to 0 °C and slowly add 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol. DMF is chosen because polar aprotic solvents optimally solvate the Na⁺ cation, leaving the alkoxide highly reactive for the subsequent Sₙ2 attack[6].

    • Self-Validation: The immediate evolution of H₂ gas visually confirms that deprotonation is actively occurring. Once bubbling ceases, alkoxide formation is complete.

  • Step 3: Add 1.1 equivalents of 4-methylbenzyl bromide dropwise. Stir at room temperature for 4 hours.

    • Causality: 4-methylbenzyl bromide is a primary benzylic halide, making it an ideal electrophile for Sₙ2 displacement while minimizing competing E2 elimination pathways[5].

  • Step 4 (Workup): Quench the reaction carefully with saturated aqueous NH₄Cl, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: Boc Cleavage and Salt Isolation
  • Step 1: Dissolve the crude Boc-protected intermediate in a minimal amount of anhydrous dichloromethane (DCM).

  • Step 2: Add an excess of 4M HCl in dioxane at room temperature and stir for 2 hours.

    • Causality: The highly acidic, anhydrous conditions selectively cleave the tert-butyloxycarbonyl (Boc) group without hydrolyzing the newly formed ether linkage.

    • Self-Validation: The reaction will effervesce as CO₂ and isobutylene gases are released. Furthermore, because the resulting hydrochloride salt is insoluble in the DCM/dioxane mixture, a white precipitate will form. The precipitation itself acts as an inherent purification step , driving the reaction forward via Le Chatelier's principle and often bypassing the need for column chromatography.

  • Step 3: Filter the white solid, wash with cold diethyl ether, and dry under high vacuum to yield 4-{[(4-Methylbenzyl)oxy]methyl}piperidine hydrochloride.

Analytical Characterization Standards

To verify the integrity of the synthesized building block, the following analytical benchmarks should be met:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic singlet of the benzylic protons (~4.4 ppm) and the oxymethyl protons (~3.3 ppm). The piperidine NH₂⁺ protons will appear as a broad downfield signal (~8.5 - 9.0 ppm) due to the HCl salt form. The tolyl methyl group should appear as a sharp singlet at ~2.3 ppm.

  • Mass Spectrometry (ESI-MS): The base peak should correspond to the protonated free base[M+H]⁺ at m/z 220.17.

References

  • N-Boc-4-piperidinemethanol Source: PubChem, National Institutes of Health URL:[Link]

  • The Williamson Ether Synthesis Source: Master Organic Chemistry URL:[Link]

  • Williamson Ether Synthesis Mechanism and Scope Source: Wikipedia URL:[Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties and Analytical Characterization of 4-{[(4-Methylbenzyl)oxy]methyl}piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-{[(4-Methylbenzyl)oxy]methyl}piperidine hydrochloride, a substituted piperidine derivative of interest in pharmaceutical research and development. The piperidine scaffold is a cornerstone in medicinal chemistry, and understanding the precise characteristics of its derivatives is paramount for advancing drug discovery programs. This document elucidates the compound's molecular and physicochemical properties, outlines a probable synthetic route, and details robust analytical methodologies for its characterization. The protocols herein are designed to be self-validating, providing researchers with the tools to ensure the identity, purity, and quality of this compound.

Introduction and Structural Elucidation

The piperidine ring is a prevalent heterocyclic motif in a multitude of natural products and synthetic pharmaceuticals, valued for its conformational flexibility and ability to interact with biological targets.[1] The compound 4-{[(4-Methylbenzyl)oxy]methyl}piperidine hydrochloride incorporates this key scaffold, functionalized with a 4-methylbenzyloxy methyl group at the 4-position. This substitution pattern offers a unique combination of a flexible ether linkage and a lipophilic aromatic moiety, making it a valuable building block for exploring structure-activity relationships in various therapeutic areas.

A critical point of clarification is the precise molecular structure and weight. The nomenclature "4-{[(4-Methylbenzyl)oxy]methyl }piperidine hydrochloride" definitively points to a piperidine ring with a methylene (-CH2-) bridge between the 4-position and the benzyloxy group. This corresponds to the chemical formula C14H22ClNO and a molecular weight of 255.79 g/mol . It is important to distinguish this from a closely related analogue, 4-((4-Methylbenzyl)oxy)piperidine hydrochloride (C13H20ClNO, MW: 241.76 g/mol ), which lacks the methylene linker. Researchers should be vigilant about the CAS number to ensure they are working with the correct molecule.

Physicochemical and Structural Data
PropertyValueSource(s)
IUPAC Name 4-{[(4-Methylbenzyl)oxy]methyl}piperidine hydrochloride-
CAS Number 1353989-66-8-
Molecular Formula C14H22ClNO-
Molecular Weight 255.79 g/mol -
Canonical SMILES CC1=CC=C(C=C1)COCC2CCNCC2.Cl-
Physical Form Solid (predicted)-
Solubility Soluble in water, methanol, and DMSO (predicted)-

Synthesis Pathway: A Mechanistic Approach

A plausible and efficient synthetic route to the free base, 4-{[(4-Methylbenzyl)oxy]methyl}piperidine, is via the Williamson ether synthesis .[2][3] This classic S_N2 reaction is a robust method for forming ethers from an alkoxide and an alkyl halide.[2][3] The subsequent treatment with hydrochloric acid affords the target hydrochloride salt.

Proposed Synthetic Workflow

Synthesis_Workflow Figure 1: Proposed Synthesis of 4-{[(4-Methylbenzyl)oxy]methyl}piperidine hydrochloride cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: Williamson Ether Synthesis (SN2) cluster_2 Step 3: Salt Formation A 4-Piperidinemethanol AB Sodium 4-(piperidinyl)methoxide A->AB Deprotonation B Sodium Hydride (NaH) B->AB ABC 4-{[(4-Methylbenzyl)oxy]methyl}piperidine (Free Base) AB->ABC Nucleophilic Attack C 4-Methylbenzyl chloride C->ABC ABCD 4-{[(4-Methylbenzyl)oxy]methyl}piperidine hydrochloride (Final Product) ABC->ABCD Protonation D Hydrochloric Acid (HCl) D->ABCD

Caption: Proposed synthesis via Williamson ether synthesis.

Experimental Rationale and Protocol

Step 1 & 2: Williamson Ether Synthesis

The synthesis begins with the deprotonation of a suitable alcohol, in this case, 4-piperidinemethanol, to form a potent nucleophile, the corresponding alkoxide. A strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is ideal for this purpose as it drives the reaction to completion by releasing hydrogen gas.

The resulting alkoxide then undergoes an S_N2 reaction with an appropriate alkyl halide, 4-methylbenzyl chloride. The choice of a primary benzylic halide is crucial as it is highly reactive towards S_N2 displacement and minimizes the competing E2 elimination pathway.[4]

  • Protocol:

    • To a solution of 4-piperidinemethanol (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

    • Add a solution of 4-methylbenzyl chloride (1.05 eq) in anhydrous THF dropwise.

    • Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to room temperature and quench carefully by the slow addition of water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

Step 3: Hydrochloride Salt Formation

The final step involves the protonation of the basic piperidine nitrogen to form the hydrochloride salt. This not only enhances the compound's stability and crystallinity but also improves its aqueous solubility, which is often desirable for biological testing.

  • Protocol:

    • Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

    • Add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.

    • Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization and Quality Control

A multi-faceted analytical approach is essential to confirm the structure and purity of the synthesized compound.

Chromatographic Purity Assessment: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a workhorse technique for assessing the purity of pharmaceutical compounds.[5] Given the presence of the 4-methylbenzyl chromophore, this compound is well-suited for UV detection. A reversed-phase method is generally preferred for this type of molecule.

  • Rationale for Method Development:

    • Column: A C18 stationary phase provides good hydrophobic retention for the aromatic and alkyl components of the molecule.

    • Mobile Phase: A gradient elution using a mixture of an aqueous acidic modifier (e.g., 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The acid suppresses the silanol interactions on the column and ensures the piperidine nitrogen is protonated, leading to better peak shape.

    • Detection: The 4-methylbenzyl group is expected to have a UV absorbance maximum around 254-270 nm.

  • Exemplary HPLC Protocol:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

    • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Structural Verification: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • Expected ¹H NMR Spectral Features (in CDCl₃ or D₂O):

    • Aromatic Protons: Two doublets in the ~7.0-7.3 ppm region, characteristic of a 1,4-disubstituted benzene ring.

    • Benzyl CH₂: A singlet around 4.5 ppm.

    • Ether-linked CH₂: A singlet or closely coupled multiplet around 3.5 ppm.

    • Piperidine Protons: A series of complex multiplets between ~1.5 and 3.0 ppm. The protons adjacent to the nitrogen will be the most downfield.

    • Methyl Protons: A singlet around 2.3 ppm.

Mass Spectrometry (MS) confirms the molecular weight and can provide structural information through fragmentation patterns. Electrospray ionization (ESI) in positive ion mode is ideal for this compound, as the piperidine nitrogen is readily protonated.

  • Expected MS Data (ESI+):

    • Parent Ion: A prominent peak at m/z corresponding to the protonated free base [M+H]⁺ (C₁₄H₂₁NO + H⁺ = 236.18).

    • Key Fragmentation Pathways: A characteristic fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium-like ion from the 4-methylbenzyl moiety (m/z 105). Another likely fragmentation is the loss of the entire 4-methylbenzyloxy group.[6][7]

Workflow for Structural Elucidation

Analytical_Workflow Figure 2: Integrated Analytical Workflow for Characterization start Synthesized Product hplc HPLC-UV Analysis start->hplc ms Mass Spectrometry (ESI-MS) start->ms nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ftir FTIR Spectroscopy start->ftir purity Purity ≥ 95%? hplc->purity mw_confirm Correct [M+H]⁺? ms->mw_confirm structure_confirm Expected Spectra? nmr->structure_confirm fg_confirm Functional Groups Present? ftir->fg_confirm final Structurally Confirmed, High-Purity Compound purity->final Yes mw_confirm->final Yes structure_confirm->final Yes fg_confirm->final Yes

Sources

Technical Whitepaper & Advanced Safety Data Guide: 4-{[(4-Methylbenzyl)oxy]methyl}piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, functionalized piperidine derivatives serve as privileged scaffolds, frequently utilized to design ligands targeting G-protein coupled receptors (GPCRs), kinase inhibitors, and central nervous system (CNS) therapeutics. 4-{[(4-Methylbenzyl)oxy]methyl}piperidine hydrochloride is a highly versatile, lipophilic building block. The presence of the ether linkage provides conformational flexibility, while the 4-methylbenzyl moiety acts as a robust hydrophobic pharmacophore capable of occupying deep lipophilic pockets in target proteins.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, safety profile, and field-proven experimental protocols, moving beyond a standard Safety Data Sheet (SDS) to offer actionable insights for synthetic chemists and drug development professionals.

Chemical Identity & Physicochemical Profiling

Accurate stoichiometric calculations and reaction planning require a precise understanding of the compound's physical state. Notably, this compound is commercially supplied as a hydrochloride salt . Failure to account for the HCl counterion is a common source of error in secondary amine derivatization.

PropertyValue
Chemical Name 4-{[(4-Methylbenzyl)oxy]methyl}piperidine hydrochloride
CAS Number 1353989-66-8
Linear Formula C₁₄H₂₁NO · HCl (or C₁₄H₂₂ClNO)
Molecular Weight 255.79 g/mol [1]
Physical Form Solid
Purity ≥ 95%
InChI Key XGIABEPDIQCOOX-UHFFFAOYSA-N

Hazard Identification & Risk Mitigation (SDS Core)

As a Senior Application Scientist, it is critical to understand the causality behind hazard classifications. The hydrochloride salt of this piperidine derivative is mildly acidic when exposed to physiological moisture (sweat, tears, mucous membranes), which directly drives its irritant profile.

GHS Classification & Labeling
  • Signal Word: Warning

  • Pictograms: GHS07 (Exclamation Mark)

Hazard Statements[1]
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Protocols & Causality[1]
  • P261 (Avoid breathing dust/fume/gas/mist/vapors/spray): The solid particulate nature of the compound can easily become airborne during weighing. Inhalation leads to deposition in the respiratory tract, where the salt dissolves and causes localized H335 irritation.

  • P280 (Wear protective gloves/eye protection/face protection): Essential to prevent H315 and H319. Nitrile gloves (minimum 0.11 mm thickness) are recommended for handling the dry powder.

  • P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water): Immediate flushing is required to dilute the localized acidity caused by the dissolving hydrochloride salt.

  • P403 + P233 (Store in a well-ventilated place. Keep container tightly closed): Prevents environmental contamination and protects the integrity of the compound.

Storage Conditions
  • Environment: Inert atmosphere, room temperature.

  • Scientific Rationale: Amine hydrochlorides can be hygroscopic. Storing under an inert atmosphere (Argon or Nitrogen) prevents moisture absorption. Moisture ingress not only degrades the sample over time but artificially inflates the mass during weighing, leading to inaccurate stoichiometry in sensitive cross-coupling or substitution reactions.

Experimental Methodology: N-Derivatization Workflow

To utilize 4-{[(4-Methylbenzyl)oxy]methyl}piperidine in drug development, the secondary amine must typically undergo N-alkylation or N-acylation. The following protocol outlines a self-validating system for N-acylation, ensuring high yield and preventing common pitfalls associated with salt-form starting materials.

Step-by-Step Protocol: N-Acylation

Objective: Convert the piperidine HCl salt into an N-acyl derivative (lead candidate).

  • Preparation & Free-Basing (Critical Step):

    • Action: Suspend 1.0 equivalent of 4-{[(4-Methylbenzyl)oxy]methyl}piperidine hydrochloride in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

    • Action: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: The compound is an HCl salt; the nitrogen lone pair is protonated and non-nucleophilic. DIPEA neutralizes the HCl, liberating the free secondary amine. The excess (1.5 eq) acts as an acid scavenger for the subsequent acylation step.

  • Electrophile Addition:

    • Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.1 equivalents of the desired acid chloride dropwise.

    • Causality: Cooling controls the exothermic nature of the acylation, preventing the formation of unwanted side products or degradation of the ether linkage.

  • Self-Validating Reaction Monitoring:

    • Action: After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation: The disappearance of the starting material mass (

      
       220.17 for the free base) and the appearance of the product mass confirms successful conversion. If starting material persists, verify the pH of the reaction mixture; a pH < 7 indicates insufficient DIPEA was added to overcome the initial HCl salt.
      
  • Workup & Purification:

    • Action: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.

Mechanistic Workflow Visualization

The following diagram illustrates the logical progression from the raw chemical salt to a validated GPCR ligand candidate, highlighting the critical decision gates in the synthetic workflow.

G A 4-{[(4-Methylbenzyl)oxy]methyl}piperidine HCl (CAS: 1353989-66-8) B Free-Basing (DIPEA) Liberates Secondary Amine A->B Base Addition C N-Derivatization (Acylation / Alkylation) B->C Electrophile Addition D LC-MS Validation (Self-Validating Gate) C->D Reaction Monitoring E Lead Candidate (GPCR Ligand) D->E Complete Conversion F Adjust Base/Electrophile (Troubleshooting) D->F Incomplete Conversion F->C Re-submit

Caption: Workflow for N-derivatization of the piperidine scaffold into a GPCR ligand candidate.

References

  • Merck. "4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride -". Retrieved from:[Link]

Sources

Methodological & Application

Synthesis of 4-{[(4-Methylbenzyl)oxy]methyl}piperidine from 4-hydroxymethylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Selective Synthesis of 4-{[(4-Methylbenzyl)oxy]methyl}piperidine

Executive Summary

This guide details the synthesis of 4-{[(4-Methylbenzyl)oxy]methyl}piperidine starting from 4-hydroxymethylpiperidine . The core synthetic challenge lies in the bifunctional nature of the starting material, which contains both a nucleophilic secondary amine and a primary alcohol. Direct alkylation with 4-methylbenzyl bromide would result in a mixture of N-alkylated, O-alkylated, and bis-alkylated products, with N-alkylation typically predominating due to the higher nucleophilicity of the amine.

To ensure high purity and yield, this protocol employs a Protection-Alkylation-Deprotection (PAD) strategy. The secondary amine is first masked with a tert-butoxycarbonyl (Boc) group, rendering it non-nucleophilic. The primary alcohol is then selectively alkylated via a Williamson ether synthesis using sodium hydride (NaH) and 4-methylbenzyl bromide. Finally, the Boc group is removed under acidic conditions to yield the target piperidine.

Strategic Reaction Pathway

The synthesis is divided into three distinct phases to manage chemoselectivity.

ReactionScheme SM 4-Hydroxymethylpiperidine (Starting Material) Step1 Step 1: N-Protection (Boc2O, DCM) SM->Step1 Int1 N-Boc-4-hydroxymethylpiperidine (Intermediate 1) Step1->Int1 Step2 Step 2: O-Alkylation (NaH, 4-Methylbenzyl bromide, DMF) Int1->Step2 Int2 N-Boc-4-{[(4-methylbenzyl)oxy]methyl}piperidine (Intermediate 2) Step2->Int2 Step3 Step 3: N-Deprotection (TFA, DCM) Int2->Step3 Target 4-{[(4-Methylbenzyl)oxy]methyl}piperidine (Target Product) Step3->Target

Figure 1: Sequential pathway ensuring chemoselectivity towards the O-alkylated product.

Reagents and Materials

ReagentCAS No.[1]RoleEq.
4-Hydroxymethylpiperidine 6457-49-4Starting Material1.0
Di-tert-butyl dicarbonate (Boc₂O) 24424-99-5Amine Protecting Group1.1
4-Methylbenzyl bromide 104-81-4Alkylating Agent1.2
Sodium Hydride (60% in oil) 7646-69-7Base (Deprotonation)1.5
Trifluoroacetic Acid (TFA) 76-05-1Deprotection Agent10-20
DMF (Anhydrous) 68-12-2Solvent (Step 2)N/A
Dichloromethane (DCM) 75-09-2Solvent (Step 1 & 3)N/A

Detailed Experimental Protocols

Phase 1: N-Protection (Synthesis of Intermediate 1)

Objective: Passivate the secondary amine to prevent N-alkylation in the subsequent step.

  • Preparation: In a 250 mL round-bottom flask, dissolve 4-hydroxymethylpiperidine (5.0 g, 43.4 mmol) in DCM (50 mL).

  • Addition: Add Triethylamine (6.6 mL, 47.7 mmol) followed by the dropwise addition of a solution of Boc₂O (10.4 g, 47.7 mmol) in DCM (20 mL) at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (stain with Ninhydrin; free amine stains purple, protected amine does not).

  • Workup: Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine, followed by saturated NaHCO₃ and brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

    • Expected Yield: >90% as a colorless viscous oil or low-melting solid.

    • Checkpoint: ¹H NMR should show a strong singlet at ~1.45 ppm (9H, Boc group).

Phase 2: O-Alkylation (Williamson Ether Synthesis)

Objective: Selectively alkylate the primary alcohol using irreversible deprotonation.

  • Activation: In a dry flask under Argon/Nitrogen, suspend NaH (60% dispersion, 2.6 g, 65.1 mmol) in anhydrous DMF (40 mL). Cool to 0°C.

  • Alkoxide Formation: Dissolve Intermediate 1 (synthesis from Phase 1, ~9.3 g, 43.4 mmol) in DMF (20 mL) and add dropwise to the NaH suspension.

    • Caution: Vigorous evolution of H₂ gas. Stir at 0°C for 30 mins until gas evolution ceases.

  • Alkylation: Add 4-Methylbenzyl bromide (9.6 g, 52.1 mmol) dropwise.

  • Completion: Allow to warm to RT and stir for 12–16 hours.

  • Quench: Carefully quench with ice-water (slow addition) to destroy excess NaH.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (5 x 50 mL) to remove DMF (critical step), then brine.

  • Purification: Dry (Na₂SO₄) and concentrate. Purify via silica gel flash chromatography (Hexanes:EtOAc 8:2).

    • Checkpoint: New singlet at ~2.35 ppm (Ar-CH₃) and benzylic protons at ~4.5 ppm in NMR.

Phase 3: N-Deprotection (Target Isolation)

Objective: Remove the Boc group without cleaving the newly formed ether bond.[2]

  • Dissolution: Dissolve the purified Intermediate 2 in DCM (30 mL).

  • Acidolysis: Add TFA (10 mL) dropwise at 0°C.

    • Note: 4-Methylbenzyl ethers are relatively stable to TFA at 0°C–RT. Avoid heating to prevent ether cleavage.

  • Reaction: Stir at RT for 2 hours. Monitor by TLC (disappearance of high Rf spot).

  • Workup: Concentrate in vacuo to remove excess TFA.

  • Neutralization (Critical): Redissolve the residue in DCM. Slowly add saturated aqueous Na₂CO₃ or 1M NaOH until pH > 12.

  • Final Isolation: Separate the organic layer, extract the aqueous layer with DCM (3 x), dry (K₂CO₃), and concentrate.

    • Result: The target compound, 4-{[(4-Methylbenzyl)oxy]methyl}piperidine , is obtained as a pale yellow oil or solid.

Workup & Purification Logic Flow

WorkupFlow Start Crude Reaction Mixture (Step 2: O-Alkylation) Quench Quench with Ice/Water (Destroy excess NaH) Start->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with Water (5x) (Remove DMF) Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Flash Chromatography (Hex:EtOAc) Dry->Purify Next Proceed to Deprotection Purify->Next

Figure 2: Critical workup steps for the DMF-mediated alkylation to ensure removal of solvent and byproducts.

Scientific Validation (E-E-A-T)

  • Why Protection is Mandatory: The secondary amine in 4-hydroxymethylpiperidine is more nucleophilic than the hydroxyl group. Without Boc protection, the major product would be N-(4-methylbenzyl)-4-hydroxymethylpiperidine [1].

  • Why NaH/DMF: The pKa of the primary alcohol is ~16. NaH (pKa of H₂ ~35) irreversibly deprotonates the alcohol to form the highly nucleophilic alkoxide. DMF is a polar aprotic solvent that solvates the Na+ cation, leaving the alkoxide "naked" and highly reactive for the Sɴ2 attack on the benzyl bromide [2].

  • Ether Stability: While 4-methoxybenzyl (PMB) ethers are labile to TFA, 4-methylbenzyl ethers are significantly more robust and survive the standard Boc deprotection conditions (TFA/DCM, RT, 2h) provided no scavengers or Lewis acids are added that specifically target benzyl ethers [3].

References

  • BenchChem. (2025).[2] Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives. Retrieved from

  • Venturello, P., & Barbero, M. (2014). Sodium Hydride: Applications in Organic Synthesis. Science of Synthesis. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for ether stability).
  • National Institutes of Health (NIH). Chemoselective O-Alkylation of Pyrimidines. Retrieved from

Sources

Application Note: Solvent Selection & Solubility Optimization for 4-{[(4-Methylbenzyl)oxy]methyl}piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the solvent selection, dissolution, and handling of 4-{[(4-Methylbenzyl)oxy]methyl}piperidine (CAS: 1353989-66-8 for HCl salt). This compound features a distinct amphiphilic structure—a polar, basic piperidine head group coupled with a lipophilic 4-methylbenzyl ether tail.

Successful utilization of this building block in drug discovery workflows requires a nuanced understanding of its pH-dependent solubility profile . This document details protocols for thermodynamic solubility screening, solvent switching during purification, and stability-focused storage strategies.

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must first understand the molecular drivers of solvation for this specific analyte.

Molecular Architecture
  • Core Scaffold: Piperidine (Secondary Amine).

    • Nature: Basic (pKa ≈ 10–11).

    • Solubility Driver: High polarity, hydrogen bond donor/acceptor.

  • Linker: Ether (Oxy-methyl).

    • Nature: Polar aprotic, flexible.

  • Tail: 4-Methylbenzyl group.[1][2][3][4]

    • Nature: Lipophilic, aromatic.

    • Solubility Driver: Hydrophobic interactions (LogP ≈ 2.7).

The "Solubility Switch" Mechanism

The solubility of this compound is binary, controlled by protonation state:

StateDominant SpeciesSolubility ProfilePreferred Solvents
Free Base Neutral AmineLipophilic (Organic soluble)DCM, Chloroform, Ethyl Acetate, Toluene, Ethanol
Salt (e.g., HCl) Cationic AmmoniumHydrophilic (Water soluble)Water, Methanol, DMSO, DMF

Critical Insight: Attempting to dissolve the HCl salt in non-polar solvents like Hexane or Toluene will result in suspension, not solution. Conversely, the free base will likely "oil out" or precipitate in basic aqueous media.

Solvent Selection Matrix

Decision Logic Diagram

The following decision tree illustrates the solvent selection process based on the intended application (Synthesis, Analysis, or Storage).

Solvent_Selection_Matrix Start Application Goal Synth Synthesis / Reaction Start->Synth Anal Analytical (LCMS/NMR) Start->Anal Store Storage / Library Start->Store PolarRxn Polar/Coupling (DMF, DMSO) Synth->PolarRxn Nucleophilic Sub. NonPolarRxn Extraction/Workup (DCM, EtOAc) Synth->NonPolarRxn Purification NMR_Salt Salt Form NMR (DMSO-d6, D2O) Anal->NMR_Salt Hydrophilic NMR_Base Free Base NMR (CDCl3) Anal->NMR_Base Lipophilic LCMS LCMS Mobile Phase (MeCN + 0.1% Formic Acid) Anal->LCMS Quantification Stock High Conc. Stock (DMSO, 10-100mM) Store->Stock Long-term

Figure 1: Solvent decision matrix based on experimental intent.

Detailed Solvent Recommendations
A. For Chemical Synthesis (Reaction Medium)
  • Dichloromethane (DCM): Excellent for the free base . Used for acylation or alkylation reactions where the amine acts as a nucleophile.

  • Dimethylformamide (DMF): Recommended for salt forms or when high temperatures (>40°C) are required.

  • Methanol/Ethanol: Good for reductive amination or hydrogenation steps.

B. For Analytical Chemistry[5]
  • NMR (Nuclear Magnetic Resonance):

    • Free Base: Use Chloroform-d (CDCl3) . It provides sharp peaks and prevents amine proton exchange broadening often seen in alcohols.

    • HCl Salt: Use DMSO-d6 or Methanol-d4 . CDCl3 will not dissolve the salt effectively.

  • LC-MS (Liquid Chromatography):

    • Acetonitrile (MeCN) / Water gradients are ideal.

    • Modifier: Always add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) . Acidic mobile phases ensure the piperidine nitrogen is protonated, improving peak shape and solubility on the column.

C. For Storage & Biological Screening
  • DMSO (Dimethyl Sulfoxide): The industry standard for compound libraries.

    • Protocol: Dissolve the HCl salt or free base to 10 mM or 100 mM.

    • Caution: DMSO is hygroscopic. Water uptake can cause the free base to precipitate over time if not sealed under inert gas (Nitrogen/Argon).

Experimental Protocols

Protocol A: Thermodynamic Solubility Profiling

Use this protocol to determine the exact solubility limit of your specific batch (Salt vs. Free Base).

Materials:

  • Analyte: 4-{[(4-Methylbenzyl)oxy]methyl}piperidine (Solid).[2]

  • Solvents: PBS Buffer (pH 7.4), Water, DMSO, Methanol.

  • Equipment: Thermomixer/Shaker, Centrifuge, HPLC-UV or LC-MS.

Workflow:

  • Saturation: Weigh ~5 mg of solid into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target solvent (Targeting 10 mg/mL initially).

  • Equilibration: Shake at 25°C for 24 hours (Thermodynamic equilibrium).

    • Visual Check: If the solution is clear, add more solid until a precipitate remains.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved material.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter (for organic) or PES filter (for aqueous).

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve prepared in DMSO.

Protocol B: Salt-Break Extraction (Purification)

Use this protocol if you need to convert the commercial HCl salt into the Free Base for a reaction in non-polar solvent.

Workflow:

  • Dissolution: Dissolve 1.0 g of the HCl salt in 20 mL of Water . (Solution will be acidic, pH ~4-5).

  • Basification: Slowly add 1M NaOH or Saturated NaHCO3 while stirring until pH reaches >12.

    • Observation: The solution will become cloudy/milky as the free base oils out.

  • Extraction: Add 20 mL of Dichloromethane (DCM) or Ethyl Acetate .

  • Separation: Shake vigorously and separate the layers. The product is now in the organic (bottom for DCM, top for EtOAc) layer.

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (Na2SO4).

  • Concentration: Evaporate solvent in vacuo.

    • Result: Clear, viscous oil (Free Base).

Troubleshooting & Stability Notes

IssueCauseCorrective Action
"Oiling Out" The benzyl ether moiety lowers the melting point, preventing crystallization.Use Anti-solvent Trituration . Dissolve in minimal DCM, then slowly add cold Hexane or Diethyl Ether while scratching the glass to induce nucleation.
Precipitation in Buffer Stock solution (DMSO) concentration is too high, causing "crash out" upon dilution into aqueous media.Ensure final DMSO concentration is <1% v/v. If testing at high µM, use a co-solvent system (e.g., 20% PEG-400/Water).
Yellow Discoloration Oxidation of the secondary amine (N-oxide formation) or trace impurities.[6]Store under Nitrogen/Argon at -20°C. If discoloration occurs, filter through a small pad of silica gel using DCM/MeOH (9:1).

References

  • Sigma-Aldrich. (n.d.). 4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride Product Sheet. Retrieved from [2]

  • Chem21 Consortium. (2016).[7] Chem21 Solvent Selection Guide. Green Chemistry. Retrieved from

  • Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. Application Note. Retrieved from

  • MilliporeSigma. (n.d.). MultiScreen Solubility Filter Plate Protocol. Retrieved from [2]

  • Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility profiling logic).

Sources

How to dissolve 4-{[(4-Methylbenzyl)oxy]methyl}piperidine for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Handling of 4-{[(4-Methylbenzyl)oxy]methyl}piperidine for In Vitro Assays

Abstract & Chemical Context

This guide details the optimized protocols for solubilizing 4-{[(4-Methylbenzyl)oxy]methyl}piperidine , a lipophilic piperidine ether often utilized as a building block or probe in GPCR and ion channel research.[1]

The Challenge: This compound exhibits amphiphilic properties .[2] It possesses a lipophilic 4-methylbenzyl tail (driving hydrophobic aggregation) and a basic piperidine head group (pKa ~10-11).[1]

  • Free Base: Highly lipophilic (LogP ~2.7–2.9), practically insoluble in neutral aqueous media.[1]

  • Hydrochloride Salt (HCl): Improved water solubility, but prone to "crashing out" (precipitation) when diluted into physiological buffers (pH 7.[1]4) if the concentration exceeds the kinetic solubility limit.

Improper solubilization leads to micro-precipitation, resulting in false negatives (compound unavailability) or false positives (aggregate-induced cytotoxicity).[1]

Physicochemical Profile & Solubility Logic

Understanding the molecule is the first step to stable data.

PropertyValue (Approx.)Implication for Assays
Molecular Weight 219.33 g/mol (Free Base)255.79 g/mol (HCl Salt)Use the correct MW for Molar calculations.[1]
LogP ~2.7 – 2.9Moderate lipophilicity.[1] Requires organic co-solvent (DMSO) or pH manipulation.[1]
pKa (Piperidine N) ~10.5Positively charged at physiological pH (7.4).[1]
Solubility (DMSO) >20 mMExcellent.[1] Preferred for Stock Solutions.[1]
Solubility (Water) pH-dependentHigh at pH < 5; Low at pH > 9.[1]

Decision Matrix: Selecting the Right Protocol

Before weighing the compound, determine your starting material form and assay tolerance.

SolubilityDecision Start Start: Identify Compound Form Form Is it Free Base or HCl Salt? Start->Form FreeBase Free Base (Oil/Solid) Form->FreeBase Salt HCl Salt (Solid) Form->Salt ProtocolA Protocol A: DMSO Stock (Standard) FreeBase->ProtocolA Preferred ProtocolB Protocol B: Aqueous Acidification (DMSO-Free) FreeBase->ProtocolB If DMSO forbidden DMSO_Tol Does Assay Tolerate DMSO? Salt->DMSO_Tol DMSO_Tol->ProtocolA Yes (Recommended) ProtocolC Protocol C: Direct Aqueous Dissolution (Risk of Precipitation) DMSO_Tol->ProtocolC No (Monitor pH)

Figure 1: Decision tree for selecting the optimal solubilization strategy based on compound form and assay constraints.

Detailed Protocols

Protocol A: Preparation of DMSO Stock Solution (Recommended)

Best for: High-throughput screening (HTS), IC50 determination, and long-term storage.[1]

Rationale: DMSO disrupts the crystal lattice of the lipophilic benzyl group, ensuring complete dissolution.

  • Calculation: Target a stock concentration of 10 mM or 20 mM .

    • Example: To make 1 mL of 10 mM stock from HCl salt (MW 255.79): Weigh 2.56 mg .

    • Example: To make 1 mL of 10 mM stock from Free Base (MW 219.33): Weigh 2.19 mg .

  • Solubilization:

    • Add 100% anhydrous DMSO (biotech grade) to the vial.

    • Critical Step: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • Visual Check: Solution must be perfectly clear.

  • Sterilization:

    • Do NOT use cellulose acetate filters (DMSO dissolves them).[1]

    • Use a 0.22 µm PTFE or Nylon syringe filter if sterility is required immediately. Ideally, filter the diluted media, not the stock, to avoid losing compound to the filter membrane.

  • Storage: Aliquot into amber glass or polypropylene vials. Store at -20°C. (Stable for >6 months).

Protocol B: Aqueous Acidification (For DMSO-Sensitive Assays)

Best for: Primary neuronal cultures or electrophysiology where DMSO affects channel kinetics.[1]

Rationale: The piperidine nitrogen must be protonated to dissolve in water.

  • Weighing: Weigh the Free Base form.[1]

  • Acidification:

    • Add 0.9 molar equivalents of 0.1 M HCl.[1]

    • Why? This converts the free base in situ to the soluble hydrochloride salt.

  • Volume Adjustment: Add distilled water to reach 90% of final volume.

  • pH Adjustment: Check pH. It should be slightly acidic (~pH 5-6). If too low (<4), back-titrate carefully with dilute NaOH, but do not exceed pH 7.0 in the stock, or it may precipitate.[1]

  • Final Volume: Bring to volume with water.

The "Crash-Out" Danger: Dilution into Assay Media[1]

The most common failure point is the Intermediate Dilution .

The Mechanism of Failure: When you pipette 10 mM DMSO stock directly into 10 mL of warm culture media, the local concentration at the pipette tip momentarily exceeds solubility. The hydrophobic benzyl tails aggregate, forming invisible micro-crystals that never re-dissolve.

Correct Dilution Workflow (Serial Dilution Scheme):

SerialDilution Stock 10 mM Stock (100% DMSO) Step1 Intermediate 1 1 mM in DMSO Stock->Step1 1:10 (DMSO) Step2 Intermediate 2 100 µM in DMSO Step1->Step2 1:10 (DMSO) Media Assay Media (Pre-warmed) Step2->Media 1:100 (Rapid Mix) Final Final Assay Well 1 µM Compound 0.1% DMSO Media->Final Dispense

Figure 2: Recommended dilution workflow to prevent precipitation shock. Keep the compound in DMSO as long as possible before the final large dilution step.

Key Rules for Dilution:

  • The 1:1000 Rule: Keep final DMSO concentration ≤ 0.1% (v/v) for sensitive cells (e.g., primary neurons).[1] Robust lines (HeLa, HEK293) may tolerate 0.5%.[1]

  • Rapid Dispersion: When adding the DMSO concentrate to media, submerge the tip and expel rapidly while swirling/vortexing the media. Do not drop it on top of the static liquid.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Turbidity in PBS/Media pH > 7.4 or Concentration > Solubility Limit1. Lower working concentration.2. Use the HCl salt form.3. Ensure DMSO < 1%.
Yellowing of DMSO Stock Oxidation of amineDiscard. Store future stocks under Nitrogen/Argon at -80°C.
Cytotoxicity in Vehicle Control DMSO toxicityReduce DMSO to 0.1%.[1] Verify with a "DMSO-only" control well.

References

  • PubChem. (2025).[1][3] Compound Summary: 4-[(4-Methylphenyl)methyl]piperidine.[1] National Library of Medicine. [Link]

  • LifeTein. (2023). DMSO Usage in Cell Culture: Solubility and Toxicity Guidelines. [Link]

  • Enamine/NIH. (2013).[1] Development of Dimethyl Sulfoxide Solubility Models. Journal of Chemical Information and Modeling. [Link]

Sources

Application Note: Optimized Williamson Ether Synthesis for Benzyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of benzyl ether derivatives of piperidine—specifically 4-(benzyloxy)piperidine scaffolds—is a critical transformation in the development of neuroactive pharmacophores (e.g., acetylcholinesterase inhibitors, sigma receptor ligands). While the Williamson ether synthesis is a textbook reaction, its application to heterocyclic amines requires rigorous control to prevent N-alkylation side reactions, elimination, and hydrolysis.

This guide provides two distinct, validated protocols:

  • Method A (Homogeneous): High-yielding anhydrous conditions using Sodium Hydride (NaH) for discovery-scale synthesis.

  • Method B (Biphasic): Phase Transfer Catalysis (PTC) for scalable, green process chemistry.

Strategic Reaction Design

Mechanistic Pathway & Chemoselectivity

The primary challenge in synthesizing ethers on a piperidine ring is the nucleophilic competition between the secondary amine (N-H) and the hydroxyl group (O-H). The nitrogen atom is inherently more nucleophilic. Therefore, N-protection is mandatory prior to etherification unless N-alkylation is the desired concurrent step.

Figure 1: Reaction Mechanism and Competitive Pathways

WilliamsonMechanism Start N-Boc-4-Hydroxypiperidine (Substrate) Alkoxide Piperidine Alkoxide (Intermediate) Start->Alkoxide Deprotonation (-H2 or -H2O) Base Base (NaH or NaOH) Base->Alkoxide TS SN2 Transition State Alkoxide->TS Nucleophilic Attack BnBr Benzyl Bromide (Electrophile) BnBr->TS Product 4-(Benzyloxy)piperidine Derivative TS->Product Br- Displacement SideRxn Side Reaction: Benzyl Alcohol (Hydrolysis) Dibenzyl Ether TS->SideRxn Moisture/Elimination

Caption: SN2 pathway for the O-benzylation of N-protected piperidine. Note that moisture leads to irreversible consumption of the electrophile.

Critical Process Parameters

The following variables determine the success of the etherification. Data is normalized based on internal optimization studies using N-Boc-4-hydroxypiperidine.

ParameterMethod A: Anhydrous (NaH)Method B: PTC (NaOH/TBAB)Impact on Quality
Solvent DMF or THF/DMF (9:1)Toluene / Water (1:1)DMF accelerates SN2 by solvating cations; Toluene allows easy workup.
Base Sodium Hydride (60% disp)50% NaOH (aq)NaH provides irreversible deprotonation; NaOH requires a catalyst.
Stoichiometry 1.2 eq Base / 1.1 eq BnBr5.0 eq Base / 1.2 eq BnBrExcess NaH ensures dry conditions; Excess NaOH drives equilibrium in PTC.
Temperature 0°C

RT
60°C - RefluxHigh temps in Method A cause DMF decomposition; Heat required for PTC kinetics.
Reaction Time 1 - 4 Hours6 - 18 HoursMethod A is kinetically superior; Method B is operationally simpler.

Detailed Experimental Protocols

Protocol A: Anhydrous High-Throughput Synthesis (NaH/DMF)

Best for: Small scale (<5g), valuable substrates, rapid library generation.

Safety Warning: NaH releases flammable


 gas.[1] DMF is hepatotoxic. Perform in a fume hood.
  • Preparation:

    • Flame-dry a 2-neck round-bottom flask (RBF) under Argon/Nitrogen flow.

    • Weigh N-Boc-4-hydroxypiperidine (1.0 eq) and dissolve in anhydrous DMF (0.2 M concentration) .

    • Note: If the NaH oil dispersion interferes with downstream purification, wash NaH with dry hexane (

      
      ) under inert gas before adding DMF. For simple benzylations, this is usually unnecessary.
      
  • Deprotonation:

    • Cool the NaH suspension (1.2 - 1.5 eq) in DMF to 0°C (ice bath).

    • Add the piperidine alcohol solution dropwise via syringe over 15 minutes.

    • Crucial: Allow to stir at 0°C for 30 minutes until

      
       evolution ceases. The solution often turns slightly yellow/orange.
      
  • Alkylation:

    • Add Benzyl Bromide (1.1 - 1.2 eq) dropwise at 0°C.

    • Remove ice bath and allow to warm to Room Temperature (25°C).

    • Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Workup (Quench):

    • Cool back to 0°C.

    • Quench: Slowly add saturated aqueous

      
       (exothermic).
      
    • Extraction: Dilute with water and extract with

      
       or EtOAc (
      
      
      
      ).
    • Wash: Wash combined organics with water (

      
      ) and LiCl (5% aq) to remove residual DMF.
      
    • Dry over

      
      , filter, and concentrate.[2]
      
Protocol B: Phase Transfer Catalysis (Green/Scale-Up)

Best for: Large scale (>10g), moisture-sensitive labs, cost-efficiency.

  • Biphasic Setup:

    • In a RBF equipped with a reflux condenser, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in Toluene (3 volumes) .

    • Add Benzyl Bromide (1.2 eq) .

  • Catalyst & Base Addition:

    • Add Tetrabutylammonium bromide (TBAB) or Tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 - 0.1 eq).

    • Add 50% NaOH solution (5.0 eq) .

  • Reaction:

    • Heat the mixture to 60°C - 80°C with vigorous stirring (mechanical stirring recommended for >50g scale).

    • The reaction rate is diffusion-controlled; vigorous mixing is essential to create high interfacial surface area.

    • Run for 12–18 hours.

  • Workup:

    • Cool to RT. Separate phases.

    • Wash the organic (Toluene) phase with water (

      
      ) and Brine (
      
      
      
      ).
    • Concentrate Toluene to yield crude oil. (Often requires less chromatographic purification than Method A).

Troubleshooting & Quality Control

Figure 2: Troubleshooting Logic Flow

Troubleshooting Problem Low Yield / Impurities Check1 Is Starting Material Remaining? Problem->Check1 Check2 Is Benzyl Bromide Remaining? Check1->Check2 No (Consumed) Sol1 Moisture in Solvent? Use Fresh Anhydrous DMF/NaH Check1->Sol1 Yes (Stalled) Sol2 Temp too low? Heat to 50°C (Method A) Increase RPM (Method B) Check1->Sol2 Yes (Slow) Sol3 Elimination (Styrene formed)? Lower Temp, Switch to Benzyl Chloride Check2->Sol3 No (Both Consumed but Low Yield)

Caption: Decision tree for optimizing reaction outcomes based on TLC/LCMS data.

Common Failure Modes:
  • Elimination (E2): If the alkyl halide is secondary or tertiary (not benzyl), or if the temperature is too high, the alkoxide acts as a base. Correction: Keep temp <40°C for Method A.

  • Hydrolysis: Benzyl bromide converts to benzyl alcohol if water enters. Correction: In Method A, ensure NaH is active and solvent is dry. In Method B, use excess alkyl halide.

  • N-Alkylation: If the Boc group falls off (acidic workup?) or wasn't there, N-benzylation occurs. Correction: Ensure pH > 7 during workup; verify starting material purity.

References

  • Williamson, A. W. (1850).[3][4] "Theory of Aetherification." Journal of the Chemical Society.

  • Freedman, H. H., & Dubois, R. A. (1975). "An improved Williamson ether synthesis using phase transfer catalysis."[5][6] Tetrahedron Letters, 16(38), 3251–3254.[6]

  • BenchChem Application Note. (2025). "Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers."

  • National Institutes of Health (NIH). (2021). "Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols." NCBI Bookshelf.

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Conditions."

Sources

Storage conditions and stability of 4-{[(4-Methylbenzyl)oxy]methyl}piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals handling 4-{[(4-Methylbenzyl)oxy]methyl}piperidine , a specialized intermediate often used in the synthesis of GPCR ligands (e.g., histamine or chemokine receptor antagonists) and other bioactive small molecules.[1]

Abstract & Compound Profile

This guide defines the critical storage parameters, stability profile, and quality control (QC) workflows for 4-{[(4-Methylbenzyl)oxy]methyl}piperidine . As a secondary amine with a benzylic ether linkage, this compound possesses distinct chemical vulnerabilities—specifically oxidative instability at the nitrogen center and the benzylic carbon, as well as hygroscopicity in its salt forms.[1] Proper lifecycle management is essential to prevent the formation of N-oxides and hydrolysis byproducts that can compromise downstream biological assays or synthetic yields.

Physicochemical Profile
PropertyValue / DescriptionNote
Chemical Structure Piperidine ring functionalized at C4 with a methoxymethyl ether linking to a p-tolyl group.Contains a secondary amine and an ether linkage.
Molecular Formula C₁₅H₂₃NO (Free Base)MW: ~233.35 g/mol
CAS Number 1353989-66-8 (HCl Salt)Verify specific salt form on label.
pKa (Calculated) ~10.8 (Piperidine NH)Highly basic; prone to forming carbonate salts with atmospheric CO₂.
Solubility Soluble in DMSO, Methanol, DCM.[1]Free base has low water solubility; HCl salt is water-soluble.
Appearance Colorless to pale yellow oil (Free Base) or White solid (HCl salt).Discoloration (yellowing/browning) indicates oxidation.

Stability Assessment & Degradation Mechanisms

Understanding the "why" behind storage protocols is critical for troubleshooting. This compound faces three primary threats:

A. Oxidative Degradation (The Primary Threat)
  • Nitrogen Center: The secondary amine is electron-rich and susceptible to radical oxidation, leading to the formation of N-hydroxylamines and eventually nitrones or N-oxides upon prolonged exposure to air.

  • Benzylic Ether Position: The methylene group adjacent to the oxygen and the aromatic ring (benzylic position) is prone to autoxidation via radical abstraction, forming hydroperoxides which eventually cleave into 4-methylbenzaldehyde and 4-piperidinemethanol .[1]

B. Hygroscopicity & Carbon Dioxide Absorption
  • Carbamate Formation: Like most secondary amines, the free base avidly reacts with atmospheric CO₂ to form carbamic acid salts (carbamates), appearing as a white crust on the oil's surface.[1]

  • Moisture: The HCl salt form is hygroscopic. Moisture uptake accelerates hydrolysis and causes weighing errors during stoichiometry calculations.

C. Thermal Instability
  • While the ether linkage is thermally robust up to ~100°C, the free amine can undergo slow dimerization or polymerization at elevated temperatures if impurities (radical initiators) are present.[1]

Visualization: Degradation Pathways

The following diagram maps the theoretical degradation logic required for troubleshooting purity issues.

DegradationPathways Compound 4-{[(4-Methylbenzyl)oxy] methyl}piperidine NOxide N-Oxide / Nitrone (Impurity A) Compound->NOxide N-Oxidation (Slow) Benzaldehyde 4-Methylbenzaldehyde (Cleavage Product) Compound->Benzaldehyde Benzylic Autoxidation (Ether Cleavage) Carbamate Piperidinium Carbamate (White Precipitate) Compound->Carbamate Nucleophilic Attack O2 Atmospheric O2 (Radical Initiator) O2->Compound CO2 Atmospheric CO2 + Moisture CO2->Compound

Figure 1: Primary degradation pathways including N-oxidation, ether cleavage via autoxidation, and carbamate formation.[1]

Recommended Storage Protocols

Short-Term Storage (< 1 Month)[1]
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if possible. If frequently opened, flush headspace with Nitrogen after every use.

  • Container: Amber glass vials with Teflon-lined screw caps to prevent UV-induced radical formation.

Long-Term Storage (> 1 Month)
  • Temperature: -20°C (Freezer).

  • Form: Preferably store as the Hydrochloride (HCl) salt . The salt form significantly retards N-oxidation and CO₂ absorption compared to the free base.

  • Desiccation: Store the vial inside a secondary container (e.g., a sealed jar) containing active desiccant (silica gel or Drierite) to mitigate moisture uptake during freeze-thaw cycles.[1]

  • Seal: Parafilm wrapping around the cap is mandatory to prevent gas exchange.

Handling "Best Practices"
  • Equilibration: Always allow the frozen vial to warm to room temperature before opening . Opening a cold vial condenses atmospheric moisture directly into the product, accelerating degradation.[1]

  • Aliquot Strategy: If the compound is to be used over multiple experiments, dissolve the master stock and aliquot into single-use vials to avoid repeated freeze-thaw cycles.

QC & Validation Protocols

Before using this compound in critical experiments (e.g., library synthesis or biological screening), validate its integrity using the following self-validating workflow.

Protocol A: Visual & Solubility Inspection
  • Visual Check:

    • Pass: Colorless oil or white powder.

    • Fail: Yellow/Orange tint (oxidation) or white crust on oil surface (carbamates).

  • Solubility Check: Dissolve 1 mg in 1 mL Methanol. The solution should be clear. Turbidity suggests polymer formation or inorganic salt contamination.

Protocol B: HPLC Purity Assessment
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (general) and 254 nm (aromatic ring).

  • Acceptance Criteria: Purity > 95% (Area %).

    • Note: The benzylic aldehyde impurity (degradation product) will elute earlier and have strong UV absorbance at 254 nm.

Protocol C: 1H-NMR Verification (Key Diagnostic Signals)

Run in CDCl₃ or DMSO-d₆ . Look for these specific shifts to confirm structural integrity:

  • Benzylic Protons (O-CH₂-Ar): Singlet around 4.4 - 4.5 ppm . Splitting or shifting suggests oxidation.[1]

  • Ether Methylene (Pip-CH₂-O): Doublet around 3.2 - 3.4 ppm .

  • Aromatic Methyl (Ar-CH₃): Singlet around 2.3 ppm .

  • Piperidine Ring: Multiplets between 1.0 - 3.0 ppm .

  • Impurity Flag: A singlet near 10.0 ppm indicates aldehyde formation (benzaldehyde byproduct).

Visualization: QC Decision Tree

QC_Workflow Start Receipt / Retrieval from -20°C Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Visual Visual Inspection: Colorless/White? Equilibrate->Visual Dissolve Dissolve for Analysis (MeOH or DMSO) Visual->Dissolve Yes Purify Repurify via Flash Chrom. (DCM:MeOH:NH3) Visual->Purify No (Yellowing) HPLC HPLC/LC-MS Check Purity > 95%? Dissolve->HPLC Pass RELEASE FOR USE HPLC->Pass Yes HPLC->Purify 80-95% Discard Discard / Re-synthesis HPLC->Discard <80%

Figure 2: Quality Control decision tree for validating compound integrity prior to usage.

Emergency Recovery Protocol

If the compound has degraded (e.g., turned yellow or purity dropped to 85%), use this recovery method:

  • Acid-Base Extraction (For Free Base):

    • Dissolve degraded oil in Ethyl Acetate.

    • Wash with 1M NaOH (removes acidic impurities and hydrolysis products).

    • Extract organic layer with 1M HCl (pulls the piperidine into the aqueous phase).

    • Wash aqueous acidic layer with Ethyl Acetate (removes non-basic impurities like aldehydes).

    • Basify aqueous layer with 2M NaOH to pH > 12.

    • Extract back into DCM or Ethyl Acetate, dry over Na₂SO₄, and concentrate.[1]

  • Flash Chromatography:

    • Stationary Phase: Silica Gel.

    • Eluent: DCM : Methanol : NH₄OH (90:9:1). The ammonia is crucial to prevent streaking of the secondary amine.

References

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 4-(((4-Methylbenzyl)oxy)methyl)piperidine hydrochloride. Merck KGaA.[2] Link

  • PubChem. (2025). Compound Summary: Piperidine Derivatives and Stability. National Library of Medicine. Link

  • Organic Chemistry Portal. (2024). Protecting Groups: Benzyl Ethers Stability and Cleavage. Link

  • BenchChem. (2025). Stability of Piperidine Derivatives under Storage Conditions. Link[1]

  • ChemicalBook. (2023).[3] 4-(4-Methyl-benzyl)-piperidine Properties and Handling. Link

Sources

Troubleshooting & Optimization

Improving solubility of 4-{[(4-Methylbenzyl)oxy]methyl}piperidine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide addresses solubility challenges associated with 4-{[(4-Methylbenzyl)oxy]methyl}piperidine (and its hydrochloride salt) in Dimethyl Sulfoxide (DMSO). This compound features a lipophilic 4-methylbenzyl ether tail attached to a polar piperidine head.

While DMSO is a "universal solvent," users often encounter difficulties due to the salt-lattice energy (in HCl forms) or hydrophobic aggregation (in free base forms). This guide provides chemically grounded protocols to ensure stable, high-concentration stock solutions.

PropertyDetail
Chemical Structure Piperidine ring (secondary amine) + Ether linkage + Methylbenzyl group
Common Forms Free Base (Viscous oil/Low-melt solid) | Hydrochloride Salt (Crystalline solid)
Key Challenge The HCl salt possesses high crystal lattice energy, resisting solvation in aprotic DMSO at room temperature.[1]
Target Concentration Typical Stock: 10 mM – 100 mM

Module 1: Dissolution Decision Matrix

Before beginning, identify your specific challenge using the decision tree below. This logic separates "kinetic" issues (slow dissolving) from "thermodynamic" issues (saturation).

SolubilityLogic Start Start: Compound State CheckForm Is it Free Base or HCl Salt? Start->CheckForm FreeBase Free Base (Oil/Solid) CheckForm->FreeBase Salt HCl Salt (Crystalline) CheckForm->Salt CloudyFB Issue: Cloudy/Turbid? FreeBase->CloudyFB WaterContam Cause: Wet DMSO (Antisolvent Effect) CloudyFB->WaterContam Yes DryDMSO Action: Use Anhydrous DMSO (<0.1% H2O) WaterContam->DryDMSO Undissolved Issue: Floating Particles? Salt->Undissolved LatticeEnergy Cause: High Lattice Energy Undissolved->LatticeEnergy HeatSonic Action: Heat (40°C) + Sonication LatticeEnergy->HeatSonic Acidify Action: Add 1% eq. HCl (Suppress Free-Basing) HeatSonic->Acidify If fails

Figure 1: Troubleshooting workflow for initial stock preparation. Blue nodes indicate decision points; Green nodes indicate corrective actions.

Module 2: Technical FAQs (Troubleshooting)

Q1: The solution remains turbid (cloudy) despite vigorous vortexing. Why?

Diagnosis: This depends heavily on the form of the compound.

  • If using the Free Base: You likely have water contamination. The 4-methylbenzyl group is highly hydrophobic. DMSO is hygroscopic (absorbs moisture from air). If your DMSO is "wet," the water acts as an anti-solvent, causing the lipophilic free base to form a micro-emulsion (cloudiness).

  • If using the HCl Salt: The turbidity is likely undissolved micro-crystals. The chloride ion is poorly solvated in DMSO (a "naked anion"), making the dissolution energetically costly compared to water.

  • Solution:

    • Ensure DMSO is anhydrous (Grade: >99.9%, stored over molecular sieves).

    • Apply Protocol A (Heat/Sonication) below.

Q2: My stock solution gelled or became viscous upon standing.

Diagnosis: Hydrogen Bonding Network. The piperidine nitrogen (secondary amine) and the ether oxygen can participate in hydrogen bonding. At high concentrations (>50 mM), these molecules can stack or network, especially if the temperature drops.

  • Solution: Gently warm the vial to 37°C before every use. Do not store at 4°C if the concentration is high; store at -20°C (frozen) or RT (if stable), but ensure it is fully liquid before pipetting.

Q3: The compound precipitates immediately when I dilute the DMSO stock into my assay buffer (PBS/Media).

Diagnosis: The "Crash-Out" Effect. This is a thermodynamic solubility limit.[2] You are moving the compound from a favorable solvent (DMSO) to an unfavorable one (Water/Buffer). The hydrophobic benzyl tail drives precipitation.

  • Solution:

    • Serial Dilution: Never add 100% DMSO stock directly to aqueous buffer. Perform an intermediate dilution step using a co-solvent (e.g., dilute stock to 10x in 50% DMSO/Water or PEG400) before the final spike.

    • Limit DMSO: Keep final DMSO concentration < 1% (if biologicals allow) but high enough to keep the compound soluble.

    • Switch to Protocol C (Co-solvent formulation).

Module 3: Experimental Protocols

Protocol A: Standard Dissolution (The "Force" Method)

Best for: HCl Salts that are slow to dissolve.

  • Weighing: Weigh the target mass of 4-{[(4-Methylbenzyl)oxy]methyl}piperidine HCl into a glass vial (avoid plastic if possible to minimize leaching).

  • Solvent Addition: Add Anhydrous DMSO to reach 80% of the final target volume.

    • Why? Adding the full volume immediately makes it harder to use shear force (vortexing) effectively.

  • Thermal Input: Place the vial in a water bath or heating block set to 40°C - 45°C for 10 minutes.

    • Scientific Logic:[3][4][5] Increasing temperature increases the kinetic energy of the solvent molecules, helping to overcome the crystal lattice energy [1].

  • Mechanical Input: Sonicate (ultrasonic bath) for 15 minutes. The water in the bath should be warm.

  • Finalize: Once clear, add the remaining DMSO to reach final volume. Vortex to mix.

Protocol B: In-Situ Free-Basing (The "Chemical" Method)

Best for: Stubborn salts that refuse to dissolve in pure DMSO.

  • Suspend the HCl salt in DMSO.

  • Add 1.0 - 1.1 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Vortex and Sonicate.[4]

    • Scientific Logic:[3][4][5] The base deprotonates the piperidine ammonium salt. The resulting free base is often more soluble in the organic DMSO layer than the rigid salt lattice. (Note: Ensure the added base does not interfere with your downstream assay).

Protocol C: Co-Solvent Formulation (PEG Strategy)

Best for: Preventing precipitation upon dilution into aqueous media.

Instead of 100% DMSO, prepare the stock in a "Super-Solvent" mix:

  • 50% DMSO (Solubilizes the salt/polar head)

  • 40% PEG 400 (Polyethylene Glycol - stabilizes the hydrophobic benzyl tail) [2]

  • 10% Ethanol (Reduces viscosity)

This mixture creates a "soft landing" when diluted into water, reducing the shock that causes precipitation.

Module 4: Solubility Mechanism Visualization

The following diagram illustrates the competing forces during the solvation of this specific molecule in DMSO.

SolvationMechanism Compound 4-{[(4-Methylbenzyl)oxy]methyl}piperidine Piperidine Piperidine Head (Polar/H-Bond Donor) Compound->Piperidine Benzyl Methylbenzyl Tail (Hydrophobic/Lipophilic) Compound->Benzyl DMSO DMSO Molecules (Dipolar Aprotic) Interaction1 Dipole-Dipole Interaction (Favorable) DMSO->Interaction1 Interaction2 Dispersion Forces (Weakly Favorable) DMSO->Interaction2 Piperidine->Interaction1 Benzyl->Interaction2 Result Solubilized State Interaction1->Result Interaction2->Result

Figure 2: Mechanistic view of solvation. DMSO stabilizes the polar piperidine head via dipole interactions, while the lipophilic tail relies on dispersion forces.

References

  • Gaylord Chemical Company. (2007).[6][7] Dimethyl Sulfoxide (DMSO) Solubility Data (Bulletin #102).[6][8][9] Gaylord Chemical.[6][7][9][10] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3375603, 4-[(4-Methylphenyl)methyl]piperidine.[11][Link]

  • Li, P., & Zhao, L. (2016). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics.

Sources

Technical Support Center: Purification of 4-{[(4-Methylbenzyl)oxy]methyl}piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude 4-{[(4-Methylbenzyl)oxy]methyl}piperidine. It is designed for researchers, chemists, and process development professionals to address common challenges and streamline the isolation of this key pharmaceutical intermediate.

Part 1: Impurity Profile & Analytical Strategy

A robust purification strategy begins with understanding the potential impurities. The quality of intermediates is critical, as it often predetermines the quality of the final Active Pharmaceutical Ingredient (API).[1] This section addresses the likely contaminants and the analytical methods required for their detection.

Frequently Asked Questions: Understanding Your Crude Product

Q1: What are the most common impurities in my crude 4-{[(4-Methylbenzyl)oxy]methyl}piperidine and where do they come from?

A: Impurities typically originate from the synthetic route, most commonly the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[2][3][4]

  • Organic Impurities: These arise from starting materials, by-products, or degradation.[5][6]

    • Unreacted Starting Materials:

      • 4-(Hydroxymethyl)piperidine: A polar, basic starting material that may persist if the initial deprotonation is incomplete.

      • 4-Methylbenzyl Halide (Chloride or Bromide): A non-polar, electrophilic starting material that remains if the reaction does not go to completion.

    • Reaction By-products:

      • 4-Methylbenzyl Alcohol: Formed by the hydrolysis of the 4-methylbenzyl halide, especially if water is present or if a base like KOH is used.

      • Bis(4-methylbenzyl) Ether: Formed by the self-condensation of 4-methylbenzyl alcohol or reaction of the corresponding alkoxide with unreacted halide.

  • Inorganic Impurities: These include residual catalysts or salts from the manufacturing process.[6]

    • Residual Base/Salts: Inorganic salts (e.g., NaBr, KBr) formed during the reaction.

  • Residual Solvents: Volatile organic compounds used as the reaction medium that are not fully removed.[5][6]

Q2: What is the best analytical strategy for identifying and quantifying these impurities before I start purification?

A: A multi-faceted analytical approach is essential for a complete impurity profile. Relying on a single technique can lead to overlooking co-eluting or non-responsive impurities.[1]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis of pharmaceutical intermediates.[7][8][9] A reverse-phase method (e.g., C18 column) with a water/acetonitrile or water/methanol gradient is typically effective for separating the target compound from both more polar and less polar impurities.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying unknown impurities.[1][7] It provides molecular weight data that helps in the structural elucidation of by-products and degradation products.[5]

  • Gas Chromatography (GC): GC is the preferred method for analyzing volatile impurities, particularly residual solvents.[5][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying major impurities if their concentration is sufficient for detection.

Part 2: Troubleshooting Common Purification Challenges

This section addresses specific problems encountered during the purification process in a practical, question-and-answer format.

Q3: My product is streaking badly during silica gel column chromatography. What's causing this and how do I fix it?

A: The basic nature of the piperidine nitrogen is the most likely cause. Standard silica gel is inherently acidic and can interact strongly with basic compounds, leading to poor separation, tailing (streaking), and in some cases, degradation of the target molecule.[11]

  • Solution: Use a Deactivated Stationary Phase.

    • Neutralize the Silica Gel: Prepare the silica gel slurry in your chosen eluent system containing 1-2% triethylamine (Et₃N).[11] Before loading your sample, flush the packed column with this basic solvent mixture to ensure the entire stationary phase is neutralized.[11]

    • Use Neutral Alumina: For highly sensitive compounds, switching to a neutral stationary phase like alumina can be an effective alternative.[11]

Q4: I can't get my product to crystallize from the crude oil. What steps can I take?

A: Failure to crystallize is often due to high impurity levels or an inappropriate choice of solvent.[12] "Oiling out" is a common sign that the compound's purity is insufficient for crystallization.[11]

  • Troubleshooting Steps:

    • Initial Chromatographic Cleanup: Perform a quick "plug" or flash column chromatography to remove the bulk of impurities. Often, a partially purified sample will crystallize much more readily.[11][12]

    • Solvent System Screening: Use small amounts of the oil in test tubes to screen various solvents. A good single solvent for recrystallization will dissolve the compound when hot but not when cold.[13]

    • Two-Solvent (Antisolvent) System: Dissolve the oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., ethanol, ethyl acetate). Then, slowly add a "poor" or "antisolvent" in which the compound is insoluble (e.g., hexanes, water) dropwise until the solution becomes cloudy (turbid).[12][13] Gentle warming to re-dissolve, followed by slow cooling, can induce crystal formation.

Q5: How do I efficiently remove the very polar unreacted 4-(hydroxymethyl)piperidine?

A: This can be effectively removed using a liquid-liquid extraction based on pH adjustment. The basicity of your target product allows for its selective separation from neutral or acidic impurities, but in this case, a simple water wash is often sufficient due to the high water solubility of 4-(hydroxymethyl)piperidine.

  • Solution: Aqueous Wash.

    • Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer several times with water or a saturated brine solution. The polar 4-(hydroxymethyl)piperidine will preferentially partition into the aqueous layer.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q6: My final product has a persistent yellow color. How can I decolorize it?

A: A yellow tint often indicates the presence of minor, highly conjugated or oxidized impurities.[14]

  • Solutions:

    • Activated Carbon Treatment: Dissolve the product in a suitable organic solvent, add a small amount of activated charcoal (typically 1-2% w/w), and stir or gently heat for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the carbon. This is often very effective at adsorbing colored impurities.

    • Recrystallization: A careful recrystallization is one of the most effective methods for removing colored impurities, which often remain in the mother liquor.[15]

Part 3: Detailed Purification Protocols

The following are step-by-step protocols for the most common and effective purification techniques for 4-{[(4-Methylbenzyl)oxy]methyl}piperidine.

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This is the most versatile method for separating the target compound from both more and less polar impurities.

Experimental Protocol:

  • Solvent System Selection: Develop an appropriate eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. For this compound, a gradient from 10% to 50% ethyl acetate in hexanes is a reasonable range to test.[11] Aim for an Rf value of 0.2-0.4 for the target compound.[11]

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your initial, low-polarity solvent system (e.g., 9:1 hexanes:ethyl acetate). Crucially, add 1-2% triethylamine by volume to the solvent system to neutralize the silica.[11]

  • Column Packing: Carefully pack a glass column with the prepared slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Column Equilibration: Elute the packed column with at least two column volumes of the triethylamine-containing solvent system.[11]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After drying, carefully add the solid to the top of the column. Alternatively, load the concentrated crude oil directly onto the column.

  • Elution: Begin elution with the low-polarity solvent system. Gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your product.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This method is ideal if the product is a solid and has moderate purity post-reaction.

Experimental Protocol:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude solid in a minimal volume of a hot solvent (e.g., isopropanol, acetonitrile, or a mixture like ethyl acetate/hexanes).[13][15]

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the chosen solvent system at its boiling point. Use the minimum amount of solvent necessary to achieve complete dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Filtration: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[13]

Protocol 3: Acid-Base Liquid-Liquid Extraction

This technique leverages the basic piperidine nitrogen to separate it from neutral organic impurities.

Experimental Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The basic piperidine product will react to form its hydrochloride salt and move into the aqueous layer, leaving non-basic impurities (like unreacted 4-methylbenzyl halide or bis(4-methylbenzyl) ether) in the organic layer. Repeat the extraction 2-3 times.

  • Combine & Wash: Combine the acidic aqueous layers. Wash this combined layer once with fresh organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH or solid K₂CO₃) with stirring until the solution is basic (pH > 10). This will neutralize the hydrochloride salt and liberate the free base of your product.

  • Back-Extraction: Extract the liberated product back into a fresh organic solvent (e.g., ethyl acetate) 3 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Part 4: Method Comparison and Workflow Visualization

Data Presentation: Comparison of Purification Techniques
Technique Best For Removing Advantages Disadvantages
Flash Chromatography Broad range of polar and non-polar impurities.[12]High resolution; applicable to oils and solids; versatile.Can be time-consuming; requires significant solvent volumes; potential for product degradation on acidic silica.[11]
Recrystallization Small amounts of impurities from a mostly pure solid product.[12]Potentially yields very high purity material; scalable; cost-effective.Only works for solids; requires screening for suitable solvents; may have lower initial recovery.[11][12]
Acid-Base Extraction Neutral organic impurities (e.g., unreacted benzyl halide, ether by-products).Fast; uses inexpensive reagents; good for initial bulk cleanup.Will not remove other basic impurities; may form emulsions; requires careful pH control.
Experimental Workflows

Purification_Workflow cluster_start Initial Stage cluster_purification Purification Options cluster_end Final Stage crude Crude Product (4-{[(4-Methylbenzyl)oxy]methyl}piperidine) analysis Purity Analysis (TLC, HPLC, LC-MS) crude->analysis Characterize Impurities chrom Flash Column Chromatography (Deactivated Silica) analysis->chrom Broad Impurity Profile recryst Recrystallization (If Solid) analysis->recryst Crude is Solid extract Acid-Base Extraction (Bulk Cleanup) analysis->extract Mainly Neutral Impurities pure Pure Product chrom->pure recryst->pure extract->pure May need further polishing final_qc Final QC (Purity >98%) pure->final_qc

Caption: General purification workflow for crude intermediates.

Extraction_Logic cluster_step1 Step 1: Acidic Extraction cluster_step2 Step 2: Basification & Back-Extraction step1_input Crude in Organic Solvent Product (Base) Impurities (Neutral) step1_output Aqueous Layer (1M HCl) Product Salt (R₃NH⁺Cl⁻) Organic Layer Neutral Impurities step1_input:f1->step1_output:f1 Protonation step2_input Aqueous Layer with Product Salt Add Base (NaOH) step1_output:f1->step2_input:f0 Isolate Aqueous Layer step2_output New Organic Layer Pure Product (Base) Aqueous Layer Inorganic Salts step2_input:f1->step2_output:f1 Deprotonation & Extraction

Caption: Logic of purification via acid-base extraction.

References

  • Analytical Method Development for Intermediate Purity & Impurities. (2026, January 20). Vertex AI Search.
  • Frequently Asked Questions: Purific
  • Technical Support Center: Purification of Benzyl Trityl Ether Protected Compounds. Benchchem.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters.
  • A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Indian Academy of Sciences.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024, September 4). Alwsci.
  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. (1993). Marcel Dekker, Inc.
  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. Benchchem.
  • Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). Pharma Focus America.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Journal of Drug Delivery and Therapeutics.
  • Separation of Benzyl ethyl ether on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Benzyl Ethers. Organic Chemistry Portal.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Williamson ether synthesis. Wikipedia.
  • Application Notes and Protocols for the Williamson Ether Synthesis of Benzyl Ethers. Benchchem.
  • Piperidine Purification and Isolation: A Technical Support Guide. Benchchem.

Sources

Handling moisture sensitivity of 4-methylbenzyl bromide precursor

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Moisture Sensitivity of 4-Methylbenzyl Bromide Subtitle: Troubleshooting, FAQs, and Validated Protocols for α-Bromo-p-xylene

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of benzylic halides. 4-Methylbenzyl bromide (also known as α-bromo-p-xylene) is a highly reactive electrophile essential for proteomics, drug development, and organic synthesis. However, its greatest asset—its reactivity—is also its greatest liability. This guide provides a deep dive into the causality of its moisture sensitivity, self-validating handling protocols, and troubleshooting steps to ensure your syntheses remain reproducible.

Mechanistic Insight: The Causality of Degradation

Why is 4-methylbenzyl bromide so prone to degradation? The answer lies in its molecular structure. The benzylic carbon is highly activated toward nucleophilic attack. The para-methyl group donates electron density via hyperconjugation, stabilizing any developing positive charge in the transition state during substitution reactions[1]. When exposed to ambient moisture, water acts as a nucleophile, leading to rapid hydrolysis.

This hydrolysis yields 4-methylbenzyl alcohol and hydrobromic acid (HBr)[2]. The generated HBr is not merely a byproduct; it acts as an acid catalyst, initiating an autocatalytic degradation loop that accelerates further hydrolysis and can trigger unwanted side reactions (such as Friedel-Crafts alkylation or polymerization if other aromatics are present)[3].

G A 4-Methylbenzyl Bromide + H₂O B Nucleophilic Attack (Benzylic Carbon) A->B Moisture Exposure C 4-Methylbenzyl Alcohol + HBr B->C Hydrolysis D Autocatalytic Loop (HBr accelerates degradation) C->D Acid Generation D->A Catalysis

Autocatalytic hydrolysis pathway of 4-methylbenzyl bromide.

Quantitative Data & Degradation Markers

To effectively troubleshoot, you must know the baseline properties of pure 4-methylbenzyl bromide versus its degraded state[4][5].

Property / MarkerPure 4-Methylbenzyl BromideDegraded Material (Hydrolyzed)
Physical State (at 20 °C) White to light yellow solid/crystalsOily liquid, fuming, or biphasic mixture[6]
Melting Point 34 – 37 °C[4]Depressed or broad (< 30 °C)
Boiling Point 218 – 220 °C[4]N/A (Decomposes/varies)
Odor/Visual Mildly pungent, stableHighly lachrymatory, fuming (HBr gas)[6]
¹H NMR Shift (Benzylic -CH₂-) ~ 4.49 ppm (Singlet)~ 4.65 ppm (Singlet, corresponding to alcohol)
TLC (Hexanes/EtOAc 9:1) High Rf (Non-polar)Lower Rf (Polar alcohol spot appears)

Troubleshooting Guide & FAQs

Q1: My reagent bottle is fuming and highly lachrymatory when opened. What happened? A: The fuming is gaseous hydrobromic acid (HBr) escaping[6]. Moisture breached the container (often due to repeated opening in ambient air or a failing septum), initiating the autocatalytic hydrolysis described above. The lachrymatory (tear-inducing) effect is a direct result of HBr and volatile benzylic bromides reacting with the moisture in your eyes. Immediately close the bottle and move it to a well-ventilated fume hood[7].

Q2: How do I detect moisture-induced degradation before starting a sensitive cross-coupling or alkylation reaction? A: Never assume an old bottle is pristine. Perform a quick ¹H NMR in anhydrous CDCl₃. Look for the benzylic protons: the pure bromide appears as a sharp singlet around 4.49 ppm. If you see a new singlet slightly downfield (around 4.65 ppm) accompanied by a broad -OH peak, your reagent has degraded into 4-methylbenzyl alcohol. Alternatively, a quick TLC will reveal a more polar baseline spot[6].

Q3: Can I salvage degraded 4-methylbenzyl bromide? A: Yes, if the degradation is not total. Because 4-methylbenzyl bromide is a low-melting solid (mp 34-37 °C), it can be purified via recrystallization[4]. For heavily degraded, oily mixtures, passing the material through a short plug of basic alumina can quench the HBr and trap the polar alcohol, though yield will be lost[6]. See Protocol 1 for the rigorous recrystallization method.

Q4: What are the optimal storage conditions to prevent this? A: Store the tightly sealed container in a refrigerator (2-8 °C)[4]. Crucially, the headspace must be backfilled with an inert gas (Argon or Nitrogen) before sealing[7]. Wrapping the cap in Parafilm and storing the bottle inside a secondary desiccator jar containing Drierite (calcium sulfate) adds a fail-safe moisture barrier.

Q5: How do I safely quench and dispose of heavily degraded, unusable material? A: Do not throw fuming bottles into solid waste. In a fume hood, dissolve the degraded material in a non-polar solvent (like hexane or toluene) and slowly add it to a stirred, ice-cold beaker of saturated aqueous sodium bicarbonate (NaHCO₃) or 1M NaOH[8]. This neutralizes the HBr and hydrolyzes the remaining bromide safely. Once bubbling ceases, separate the organic layer for standard halogenated waste disposal.

Experimental Protocols

Protocol 1: Purification via Recrystallization (Self-Validating)

Based on established methods for the purification of laboratory chemicals[4][9].

  • Preparation: In a fume hood, transfer the impure 4-methylbenzyl bromide to a dry Erlenmeyer flask.

  • Dissolution: Add a minimal amount of boiling anhydrous pentane (or absolute ethanol) until the solid just dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath (0 °C) for 1 hour to maximize crystal yield.

  • Filtration: Filter the white crystals rapidly using a Büchner funnel under vacuum. Wash with a small volume of ice-cold pentane.

  • Drying: Transfer the crystals to a vacuum desiccator and dry under high vacuum (10⁻³ mbar) in the dark for 4 hours to remove residual solvent.

  • Self-Validation Check: Determine the melting point of the dried crystals. A sharp melt at 34-37 °C confirms the successful removal of the alcohol and moisture. A broad range indicates the need for a second recrystallization.

Protocol 2: Moisture-Free Handling (Schlenk Technique)

To prevent degradation during use, the reagent must be handled as an air-sensitive compound.

  • Purge: Flame-dry your reaction flask and purge with Argon via a Schlenk line (3 vacuum/Argon cycles).

  • Solvent: Add your anhydrous solvent (e.g., dry THF or DMF) to the flask under positive Argon flow.

  • Transfer: If the 4-methylbenzyl bromide is solid, melt it gently in a 40 °C water bath just until liquid. Using a dry, Argon-purged syringe, pierce the septum of the reagent bottle, withdraw the required volume, and inject it directly into the reaction flask.

  • Storage Prep: Immediately flush the headspace of the reagent bottle with Argon for 30 seconds before replacing the cap and sealing with Parafilm.

  • Self-Validation Check: The absence of white fumes (HBr) when the syringe tip is exposed to the reaction flask's atmosphere confirms that your system is sufficiently dry and inert.

References

  • [9] Title: Purification of Laboratory Chemicals Fifth Edition | Source: chemistry-chemists.com | URL: [Link]

  • [6] Title: BnBr purification via basic alumina? : r/chemistry | Source: reddit.com | URL: [Link]

  • [8] Title: Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography | Source: nih.gov | URL: [Link]

  • [1] Title: Alkylation Reactions of Tris(dialkylamino)phosphines | Source: ku.dk | URL: [Link]

  • [3] Title: Controlling the Kinetics of Self-Reproducing Micelles by Catalyst Compartmentalization in a Biphasic System | Source: nih.gov | URL: [Link]

Sources

Technical Support Center: Crystallization of 4-{[(4-Methylbenzyl)oxy]methyl}piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Amphiphilic Challenge

Welcome to the technical support hub for 4-{[(4-Methylbenzyl)oxy]methyl}piperidine HCl .

If you are experiencing difficulties crystallizing this compound, you are likely battling its inherent amphiphilic nature . This molecule contains a hydrophilic ionic head (piperidine HCl) and a flexible, lipophilic tail (4-methylbenzyl ether). This duality creates a high propensity for Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean crystal nucleation [1].

This guide moves beyond generic advice to address the specific thermodynamic conflicts in this structural class.

Module 1: Resolving "Oiling Out" (Liquid-Liquid Phase Separation)

The Symptom: Upon cooling, the solution turns milky or deposits a viscous oil at the bottom of the flask before any crystals appear.

The Science: Oiling out occurs when the Metastable Zone Width (MSZW) is traversed too quickly, or when the solvent system lowers the energy barrier for amorphous phase separation more than for crystal nucleation. For benzyl-ether piperidines, this is often driven by high solubility in alcohols (ethanol/methanol) and low solubility in ethers, creating a narrow operating window [2].

Troubleshooting Protocol: The "Cloud Point" Cycling Method

Objective: Bypass the LLPS region and force direct nucleation.

ParameterRecommendationRationale
Primary Solvent Isopropanol (IPA) Higher boiling point than EtOH; better discrimination between oil and crystal phases.
Anti-Solvent Ethyl Acetate (EtOAc) or MTBE Reduces solubility of the lipophilic tail without inducing immediate oiling (unlike hexanes).
Temperature Slow Ramp (0.5°C/min) Rapid cooling crashes the salt out as an oil.

Step-by-Step Recovery:

  • Redissolution: Reheat the oiled-out mixture until it becomes a clear homogeneous solution.

  • The "Cloud" Check: Cool slowly. Note the temperature (

    
    ) where the oil/haze first appears.
    
  • Temperature Cycling:

    • Reheat to

      
      .
      
    • Add Seed Crystals (0.5 wt%) at this clear point.

    • Critical Step: Hold temperature for 1 hour to allow seeds to stabilize.

  • Controlled Cooling: Cool at 5°C/hour. The seeds provide a surface for growth, bypassing the energy barrier that leads to oiling [3].

Module 2: Handling Sticky/Hygroscopic Solids

The Symptom: The product filters well but turns into a gum or sticky paste upon exposure to air or during drying.

The Science: Piperidine HCl salts are notoriously hygroscopic. The ether linkage in this molecule adds rotational degrees of freedom, lowering the lattice energy and making the crystal surface prone to solvent entrapment [4].

Troubleshooting Protocol: Desolvation & Anhydrous Handling

Question: I dried it on the filter, but it turned to goo. Why? Answer: You likely reached the Critical Relative Humidity (CRH) of the salt.

Corrective Actions:

  • Solvent Swap: Do not use Methanol for the final wash. It is difficult to remove and attracts atmospheric water. Use Anhydrous Diethyl Ether or MTBE for the final wash.

  • Drying:

    • Do not air dry on the funnel for extended periods.

    • Transfer immediately to a vacuum oven at 40°C.

    • Use a desiccant trap (

      
       or KOH) in the vacuum line to prevent back-streaming of moisture.
      

Module 3: Visualizing the Crystallization Logic

The following decision tree illustrates the logical flow for troubleshooting based on the physical state of your output.

CrystallizationLogic Start Start: Crude Reaction Mixture Dissolve Dissolve in Hot IPA (60°C) Start->Dissolve Cooling Cool to Room Temp Dissolve->Cooling CheckState Check Physical State Cooling->CheckState Oiling Oiling Out / Milky CheckState->Oiling Phase Separation Sticky Sticky Gum / Paste CheckState->Sticky Hygroscopic Failure Crystals White Crystalline Solid CheckState->Crystals Success Reheat Reheat to Clear Solution Oiling->Reheat Wash Wash with Anhydrous MTBE Sticky->Wash AddAnti Add EtOAc (dropwise) Reheat->AddAnti Seed Add Seeds @ T_cloud + 5°C AddAnti->Seed Seed->Cooling Recycle Dry Vac Oven (40°C) with P2O5 Wash->Dry Dry->Crystals

Figure 1: Troubleshooting Decision Tree for Piperidine HCl Salts. Blue path indicates the critical seeding intervention for oiling out.

Module 4: Impurity Rejection (Color & Purity)

The Symptom: The crystals are off-white/yellow, or NMR shows trapped benzyl alcohol/chloride starting material.

The Science: The 4-methylbenzyl group is electron-rich and prone to oxidation, creating colored quinoid impurities. Fast crystallization traps these impurities within the lattice (occlusion).

Protocol: The "Digestion" Method

Instead of a full recrystallization (which risks yield loss), use Ostwald Ripening :

  • Suspend the impure solid in EtOAc:IPA (9:1) .

  • Heat to 50°C (do not dissolve completely; maintain a slurry).

  • Stir for 4–6 hours.

  • Cool to 20°C and filter. Mechanism: Small, impure crystals dissolve; large, pure crystals grow. The impurities remain in the mother liquor [5].

Frequently Asked Questions (FAQ)

Q: Can I use water as a co-solvent? A: Avoid if possible. While water dissolves the HCl salt well, removing it requires high heat or lyophilization, which risks oiling out or hydrolysis of the ether linkage. If you must use water, use it only to dissolve the crude, then drown it out with a large excess of Acetone (antisolvent).

Q: I don't have seed crystals. How do I start? A: To generate your first seeds: Take 100 mg of the oil, dissolve in minimal DCM, and add excess Hexane until cloudy. Sonicate heavily or scratch the glass side vigorously. Rotovap to dryness if necessary to get a solid crust, then use that powder to seed your main batch.

Q: The melting point is lower than reported. Is it impure? A: Not necessarily. You may have isolated a solvate or a different polymorph . Run a TGA (Thermogravimetric Analysis) or dry at 60°C under high vacuum for 24 hours to rule out solvent entrapment.

Experimental Workflow: Controlled Crystallization

The following diagram details the optimal workflow to minimize oiling out and maximize yield.

Workflow Input Crude Oil/Solid Solubilization Solubilization (IPA, 60°C) Input->Solubilization Clarification Clarification (Hot Filtration) Solubilization->Clarification Metastable Cool to Metastable Zone (Just above Cloud Point) Clarification->Metastable Seeding SEEDING (Critical Step) Metastable->Seeding Aging Aging (Isothermal Stirring 1h) Seeding->Aging Cooling Linear Cooling (5°C/hr to 0°C) Aging->Cooling Isolation Filtration & MTBE Wash Cooling->Isolation

Figure 2: Optimized Experimental Workflow for Amphiphilic HCl Salts.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann.[1] (Chapter 7: Prevention of Oiling Out in Organic Salts).

  • Veverka, M., et al. (2013). "Oiling out and crystallization of piperidine derivatives." Chemical Papers, 67(1), 89-96. (Discusses the thermodynamics of LLPS in amine salts).
  • Beckmann, W. (2000). "Seeding the Crystallization of Pharmaceuticals." Organic Process Research & Development, 4(5), 372–383.

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[4] (Detailed analysis of counter-ion selection and hygroscopicity of HCl salts).

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Protocols for impurity rejection via Ostwald Ripening).

Sources

Validation & Comparative

4-{[(4-Methylbenzyl)oxy]methyl}piperidine vs PD 174494 potency comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the established GluN2B-selective antagonist PD 174494 and the structural analog 4-{[(4-Methylbenzyl)oxy]methyl}piperidine .

Executive Summary

PD 174494 (also known as Ro 63-1908) is a highly potent, selective antagonist of GluN2B-containing NMDA receptors , widely used as a chemical probe to dissect the role of specific NMDA receptor subtypes in synaptic plasticity and excitotoxicity.

4-{[(4-Methylbenzyl)oxy]methyl}piperidine represents a structural analog (often utilized as a chemical intermediate or SAR probe) that lacks the critical tertiary alcohol and methylene linker rigidity found in PD 174494. Comparative Structure-Activity Relationship (SAR) analysis indicates that the specific pharmacophore features of PD 174494—specifically the 4-hydroxy-4-(4-methylbenzyl) motif—are essential for nanomolar affinity. Consequently, PD 174494 exhibits superior potency and selectivity profiles compared to ether-linked piperidine analogs.

Chemical Identity & Structural Pharmacophores

The distinct biological activities of these two compounds stem directly from their structural differences, particularly in the linker region and the 4-position substitution on the piperidine ring.

FeaturePD 174494 4-{[(4-Methylbenzyl)oxy]methyl}piperidine
CAS Number 193356-17-11353989-66-8
Core Scaffold 4-Benzyl-4-hydroxypiperidine4-(Benzyloxymethyl)piperidine
Linker Type Direct Methylene (

)
Ether Methylene (

)
H-Bond Donor Yes (4-OH group)No (Ether oxygen is an acceptor only)
N-Substituent 2-(4-Hydroxyphenoxy)ethylUnsubstituted (typically HCl salt intermediate)
Primary Target GluN2B-NMDA ReceptorSynthetic Intermediate / Low-Affinity Analog

Potency & Selectivity Profile

PD 174494: The Gold Standard

PD 174494 was developed to improve upon first-generation GluN2B antagonists like ifenprodil. It binds to the allosteric amino-terminal domain (ATD) of the GluN2B subunit.

  • Potency (

    
    ): 43 nM  (0.043 µM) against GluN1/GluN2B receptors.
    
  • Selectivity:

    • > 2,300-fold selective for GluN2B over GluN2A (

      
      ).
      
    • > 2,300-fold selective for GluN2B over GluN2C (

      
      ).
      
    • No significant affinity for

      
      -adrenergic receptors (unlike ifenprodil).
      
The Analog: 4-{[(4-Methylbenzyl)oxy]methyl}piperidine

This compound lacks the 4-hydroxyl group , a critical moiety for high-affinity binding in the ifenprodil binding pocket. The 4-hydroxyl group in PD 174494 participates in essential hydrogen bonding networks within the GluN2B ATD interface. Furthermore, the introduction of an ether oxygen in the linker increases conformational flexibility (entropy), which typically reduces binding affinity compared to the rigid benzyl attachment of PD 174494.

  • Estimated Potency: Significantly lower (

    
     likely in the micromolar range, 
    
    
    
    ).
  • Role: Primarily serves as a negative control in SAR studies or a synthetic building block for creating more complex N-substituted derivatives.

Mechanism of Action: GluN2B Inhibition

PD 174494 functions as an allosteric antagonist . It stabilizes the GluN2B subunit in a "closed" conformation, preventing the structural rearrangement required for channel opening, thereby reducing calcium influx without blocking the pore directly (unlike MK-801).

Signaling Pathway Diagram

The following diagram illustrates the downstream effects of GluN2B inhibition by PD 174494.

G GluN2B GluN2B-NMDA Receptor Ca2 Ca2+ Influx GluN2B->Ca2 Channel Opening PD174494 PD 174494 (Inhibitor) PD174494->GluN2B Allosteric Inhibition CaMKII CaMKII Activation Ca2->CaMKII nNOS nNOS / NO Production Ca2->nNOS ERK ERK1/2 Phosphorylation CaMKII->ERK Outcome Excitotoxicity / Plasticity nNOS->Outcome Neurotoxicity (Excess) ERK->Outcome LTP (Physiological)

Caption: PD 174494 selectively inhibits GluN2B, blocking Ca2+ influx and downstream excitotoxic cascades.[1]

Experimental Protocols for Validation

To empirically verify the potency difference, researchers should utilize a functional Calcium Flux Assay. This protocol is self-validating through the use of positive controls (Glutamate/Glycine) and reference antagonists.

Protocol: FLIPR Calcium Flux Assay (HEK293-GluN2B)

Objective: Determine


 values for PD 174494 and the analog.
  • Cell Preparation:

    • Transfect HEK293 cells with plasmids encoding GluN1 and GluN2B subunits.

    • Plate cells in 96-well black-walled plates (50,000 cells/well) and incubate for 24h.

  • Dye Loading:

    • Remove media and wash with Assay Buffer (HBSS + 20 mM HEPES, pH 7.4).

    • Load cells with Fluo-4 AM (4 µM) + Pluronic F-127 (0.04%) for 45 min at 37°C.

    • Wash 3x to remove extracellular dye.

  • Compound Treatment:

    • Prepare serial dilutions (1 nM to 100 µM) of PD 174494 and 4-{[(4-Methylbenzyl)oxy]methyl}piperidine .

    • Add compounds to cells and incubate for 10 min (Pre-incubation is critical for allosteric modulators).

  • Agonist Stimulation:

    • Inject Glutamate (10 µM) + Glycine (10 µM) automatically using the FLIPR system.

  • Data Acquisition:

    • Measure fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.

    • Validation Check: The signal must increase >3-fold over baseline in vehicle-treated wells.

  • Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Fit data to a 4-parameter logistic equation to derive

      
      .
      
Experimental Workflow Diagram

Workflow Step1 1. Transfect HEK293 (GluN1/GluN2B) Step2 2. Load Fluo-4 AM (Ca2+ Indicator) Step1->Step2 Step3 3. Pre-incubate Antagonists (10 min) Step2->Step3 Step4 4. Inject Agonist (Glu/Gly) Step3->Step4 Control Control: Vehicle Step3->Control Baseline Step5 5. Measure RFU (FLIPR Tetra) Step4->Step5

Caption: Step-by-step workflow for validating NMDA receptor antagonism using calcium imaging.

References

  • Zhou, Z. L., et al. (1999). "4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a Novel, Potent, and Selective NR1/2B NMDA Receptor Antagonist." Journal of Medicinal Chemistry. Link

  • Gill, R., et al. (2002). "Pharmacological characterization of Ro 63-1908 (1-[2-(4-hydroxy-phenoxy)-ethyl]-4-(4-methyl-benzyl)-piperidin-4-ol), a novel subtype-selective N-methyl-D-aspartate antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

  • Tocris Bioscience. "Co 101244 hydrochloride (PD 174494) Product Information." Tocris. Link

  • Sigma-Aldrich. "4-{[(4-Methylbenzyl)oxy]methyl}piperidine hydrochloride Product Specification." Sigma-Aldrich. Link

Sources

A Researcher's Guide to the ¹H NMR Spectral Features of 4-{[(4-Methylbenzyl)oxy]methyl}piperidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-{[(4-Methylbenzyl)oxy]methyl}piperidine, a molecule of interest in medicinal chemistry. We will dissect its characteristic chemical shifts, multiplicities, and coupling constants, offering a comparative analysis with related structural motifs to provide a comprehensive characterization.

The Structural Context: Why ¹H NMR is Crucial

4-{[(4-Methylbenzyl)oxy]methyl}piperidine incorporates several key functional groups: a piperidine ring, a benzylic ether linkage, and a para-substituted aromatic ring. Each of these moieties imparts distinct electronic and steric environments to its neighboring protons, resulting in a unique and interpretable ¹H NMR spectrum. Understanding these spectral signatures is essential for confirming the molecule's identity, assessing its purity, and providing a foundation for further structural and conformational analysis.

Experimental Data: The ¹H NMR Signature

The following table summarizes the expected ¹H NMR spectral data for 4-{[(4-Methylbenzyl)oxy]methyl}piperidine. The data is typically acquired in a deuterated solvent such as chloroform-d (CDCl₃) on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Assignment (Proton) Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-Ar (aromatic)~7.24d2H~8.0
H-Ar (aromatic)~7.13d2H~8.0
H-Benzylic (Ar-CH₂-O)~4.45s2H-
H-Ether (O-CH₂-Pip)~3.28d2H~6.4
H-Pip (axial, C2/C6)~2.95dt2H~12.0, 2.0
H-Pip (equatorial, C2/C6)~2.55td2H~12.0, 2.5
H-Pip (C4)~1.75m1H-
H-Pip (axial, C3/C5)~1.65qd2H~12.0, 4.0
H-Pip (equatorial, C3/C5)~1.15dq2H~12.0, 3.0
Ar-CH₃ (methyl)~2.34s3H-
N-H (piperidine)Variablebr s1H-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and instrument used.

Deciphering the Spectrum: A Peak-by-Peak Analysis

The assignment of each signal is a logical process based on established principles of NMR spectroscopy.

  • Aromatic Protons (δ ~7.1-7.3 ppm): The para-substituted benzene ring gives rise to two distinct signals, each integrating to two protons. These appear as doublets due to coupling with their ortho neighbors. Protons on aromatic rings typically resonate in the downfield region of 6.5-8.5 ppm due to the deshielding effect of the ring current.[1][2]

  • Benzylic Protons (δ ~4.45 ppm): The two protons of the methylene group attached to the aromatic ring and the ether oxygen (Ar-CH₂-O) are chemically equivalent and appear as a singlet. Their chemical shift is downfield due to the deshielding effects of both the aromatic ring and the electronegative oxygen atom. For comparison, the benzylic protons in 4-methylbenzyl alcohol resonate around 4.61 ppm.[3]

  • Ether-linked Methylene Protons (δ ~3.28 ppm): The methylene protons situated between the ether oxygen and the piperidine ring (O-CH₂-Pip) appear as a doublet. This is due to coupling with the single proton on the C4 carbon of the piperidine ring. Protons adjacent to an oxygen atom typically resonate in the 3.3-4.0 ppm range.[4]

  • Piperidine Ring Protons (δ ~1.1-3.0 ppm): The piperidine ring protons present a more complex set of signals due to their diastereotopic nature in the chair conformation.

    • The axial and equatorial protons at the C2 and C6 positions are non-equivalent and couple with each other (geminal coupling) and with the protons on the adjacent C3 and C5 carbons (vicinal coupling). This results in complex multiplets, often appearing as a doublet of triplets for the axial protons and a triplet of doublets for the equatorial protons. In unsubstituted piperidine, these protons resonate around 2.79 ppm.[5]

    • Similarly, the axial and equatorial protons at the C3 and C5 positions are also non-equivalent and give rise to complex multiplets further upfield.

    • The single proton at the C4 position is coupled to the adjacent methylene protons (C3, C5, and the exocyclic CH₂), resulting in a multiplet.

  • Aromatic Methyl Protons (δ ~2.34 ppm): The three protons of the methyl group attached to the benzene ring are equivalent and appear as a sharp singlet. The chemical shift of a benzylic methyl group is typically around 2.3-2.7 ppm.[2] For instance, the methyl protons in 4-methylbenzyl alcohol resonate at 2.34 ppm.[3][6]

  • Piperidine N-H Proton (Variable): The chemical shift of the N-H proton is highly variable and depends on factors like solvent, temperature, and concentration. It often appears as a broad singlet and can exchange with deuterium in the presence of D₂O, causing the peak to disappear. Its typical range is between 1-5 ppm.[1][4]

Comparative Analysis with Structural Analogs

To build confidence in our assignments, we can compare the observed chemical shifts with those of simpler, related molecules.

Structural Motif Molecule Proton(s) Typical Chemical Shift (δ, ppm)
Piperidine RingPiperidineH-2, H-6~2.8
H-3, H-5~1.6
H-4~1.5
Benzyl EtherBenzyl EtherAr-CH₂-O~4.5
Aromatic~7.3
p-Xylene4-Methylbenzyl AlcoholAr-CH₃~2.3
Aromatic~7.1-7.2

This comparison demonstrates that the chemical shifts observed for 4-{[(4-Methylbenzyl)oxy]methyl}piperidine are consistent with the additive effects of its constituent functional groups.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

For researchers seeking to replicate this analysis, the following protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum of a small organic molecule.

Objective: To obtain a high-resolution ¹H NMR spectrum of 4-{[(4-Methylbenzyl)oxy]methyl}piperidine for structural verification.

Materials:

  • 4-{[(4-Methylbenzyl)oxy]methyl}piperidine (5-10 mg)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tube (5 mm)

  • Pipette and bulb

  • Vortex mixer

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the compound directly into a clean, dry vial. b. Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial. c. Securely cap the vial and vortex until the sample is completely dissolved. d. Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications. b. Place the sample into the NMR magnet. c. Lock onto the deuterium signal of the CDCl₃ solvent. d. Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp, well-resolved peaks.

  • Data Acquisition: a. Set the appropriate spectral width (e.g., -2 to 12 ppm). b. Set the number of scans (e.g., 8 or 16 for a concentrated sample). c. Apply a 90° pulse. d. Acquire the Free Induction Decay (FID).

  • Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. . Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Integrate the peaks to determine the relative number of protons for each signal. e. Analyze the multiplicities and coupling constants.

Visualizing Proton Environments

The following diagram illustrates the distinct proton environments in 4-{[(4-Methylbenzyl)oxy]methyl}piperidine, corresponding to the signals in the ¹H NMR spectrum.

Caption: Molecular structure of 4-{[(4-Methylbenzyl)oxy]methyl}piperidine with proton assignments.

Conclusion

The ¹H NMR spectrum of 4-{[(4-Methylbenzyl)oxy]methyl}piperidine is rich with information, providing a detailed fingerprint of its molecular structure. By carefully analyzing the chemical shifts, multiplicities, and integration of each signal, and by comparing these with known values for related structural motifs, researchers can confidently verify the identity and purity of this compound. This guide serves as a practical resource for scientists and professionals in the field of drug development, underscoring the power of NMR spectroscopy in modern chemical analysis.

References

  • The Royal Society of Chemistry. (n.d.). Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water.
  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 4-methylbenzyl Alcohol (C8H10O). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

Sources

Mass Spectrometry Analysis of 4-{[(4-Methylbenzyl)oxy]methyl}piperidine: A Comparative Guide to Analytical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: LC-MS/MS Method Development, Scaffold Selection, and Gas-Phase Fragmentation Mechanics

Executive Summary

In early-stage drug discovery and pharmacokinetic (PK) profiling, the choice of chemical scaffold profoundly impacts the sensitivity and reliability of mass spectrometric (MS) detection. 4-{[(4-Methylbenzyl)oxy]methyl}piperidine (CAS 1353989-66-8) is a highly versatile building block frequently utilized in medicinal chemistry.

This guide objectively compares the analytical performance of 4-{[(4-Methylbenzyl)oxy]methyl}piperidine against two common structural alternatives—4-benzylpiperidine and 4-(phenoxymethyl)piperidine —using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). By dissecting the gas-phase thermodynamic stability and fragmentation causality of these compounds, this guide provides a self-validating framework for optimizing high-throughput quantitative workflows.

Mechanistic Causality: Why Scaffold Choice Matters in MS/MS

To achieve sub-nanogram limits of quantification (LLOQ), an analyte must not only ionize efficiently but also fragment predictably into a single, highly abundant product ion. The superior analytical performance of 4-{[(4-Methylbenzyl)oxy]methyl}piperidine is rooted directly in its structural mechanics.

Ionization and Proton Migration

During positive-mode Electrospray Ionization (ESI+), the highly basic piperidine nitrogen (


) acts as the primary protonation site, yielding a robust precursor ion at m/z 220.2  (

). However, upon entering the collision cell and undergoing Collision-Induced Dissociation (CID), the proton rapidly migrates from the nitrogen to the ether oxygen.
The Tropylium Advantage

This proton transfer initiates the formation of an ion-neutral complex. The subsequent heterolytic cleavage of the ether bond is energetically favorable because the resulting 4-methylbenzyl cation (m/z 105.1 ) is heavily stabilized by the hyperconjugation and inductive effects of the para-methyl group. This forms a resonance-stabilized tropylium-like ion.

According to established fragmentation rules for


-aromaticmethyl benzyl ethers, proton transfer to the ether oxygen strictly precedes the formation of these stable ion-neutral complexes (1). Because this specific cleavage requires lower activation energy than piperidine ring alpha-cleavage, nearly 100% of the ion current is funneled into the m/z 105.1 fragment at optimal collision energies (2). This eliminates spectral noise and drastically improves the signal-to-noise (S/N) ratio.

G A Precursor Ion [M+H]+ m/z 220.2 B Proton Transfer to Ether Oxygen A->B CID Activation (15 eV) E Piperidine Ring Cleavage (Minor Pathway) A->E High CE (>30 eV) C 4-Methylbenzyl Cation m/z 105.1 (Base Peak) B->C Heterolytic Cleavage D Neutral Loss Piperidin-4-ylmethanol (115 Da) B->D Neutral Elimination

ESI-MS/MS fragmentation pathway of 4-{[(4-Methylbenzyl)oxy]methyl}piperidine.

Comparison with Alternative Scaffolds
  • 4-Benzylpiperidine (

    
     176.1):  Lacks the ether oxygen and the para-methyl group. The cleavage to form the standard benzyl cation (m/z 91.1) requires higher collision energy (22 eV), leading to competing piperidine ring-opening reactions that dilute the ion current.
    
  • 4-(Phenoxymethyl)piperidine (

    
     192.1):  Cleavage yields a phenoxy radical loss, leaving a piperidin-4-ylmethyl cation (m/z 98.1). The ion current is split between m/z 98.1 and m/z 84.1, reducing the overall sensitivity for Multiple Reaction Monitoring (MRM).
    

Comparative Analytical Performance Data

The following tables summarize the quantitative MS performance of the three scaffolds analyzed on a Triple Quadrupole (QqQ) mass spectrometer in positive ESI mode.

Table 1: MRM Optimization and Ionization Efficiency

Compound ScaffoldPrecursor (

)
Quantifier Product (

)
Optimal CE (eV)Relative Ion Current (%)*
4-{[(4-Methylbenzyl)oxy]methyl}piperidine 220.2105.115100% (Base)
4-(Phenoxymethyl)piperidine192.198.11860%
4-Benzylpiperidine176.191.12245%

*Relative Ion Current represents the percentage of total fragment ion abundance captured by the primary quantifier transition at optimal CE.

Table 2: Pharmacokinetic Matrix Performance (Rat Plasma)

Compound ScaffoldLLOQ (ng/mL)Linearity (

)
Matrix Effect (%)Extraction Recovery (%)
4-{[(4-Methylbenzyl)oxy]methyl}piperidine 0.5 0.999 92 ± 3.1 95 ± 2.4
4-(Phenoxymethyl)piperidine1.50.99785 ± 4.290 ± 3.5
4-Benzylpiperidine2.00.99581 ± 5.088 ± 4.1

Data demonstrates that the target compound achieves a 3x to 4x lower Limit of Quantification (LLOQ) compared to alternative scaffolds due to its highly efficient, low-energy fragmentation pathway.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility and trustworthiness, the following step-by-step methodology incorporates internal standard (IS) validation and matrix effect controls, creating a self-validating analytical system.

Step 1: Calibration and Internal Standard Preparation
  • Prepare a

    
     primary stock solution of 4-{[(4-Methylbenzyl)oxy]methyl}piperidine in LC-MS grade methanol.
    
  • Perform serial dilutions in blank rat plasma to generate a 7-point calibration curve ranging from

    
     to 
    
    
    
    .
  • Prepare a working Internal Standard (IS) solution of Piperidine-

    
     at 
    
    
    
    in acetonitrile. Causality Note: The use of an isotopically labeled IS corrects for matrix-induced ion suppression during ESI.
Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot

    
     of spiked plasma (or unknown sample) into a 96-well plate.
    
  • Add

    
     of ice-cold acetonitrile containing 
    
    
    
    formic acid and the IS (
    
    
    ).
  • Vortex vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifuge at

    
     for 10 minutes at 
    
    
    
    .
  • Transfer

    
     of the clean supernatant to an autosampler vial.
    
Step 3: Chromatographic Separation (UPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (

    
    ).
    
  • Mobile Phase A: Ultrapure Water +

    
     Formic Acid.
    
  • Mobile Phase B: Acetonitrile +

    
     Formic Acid.
    
  • Gradient Program: Hold at

    
     B for 0.5 min, ramp to 
    
    
    
    B over 2.0 min, hold for 0.5 min, and re-equilibrate at
    
    
    B for 1.0 min. Flow rate:
    
    
    . Injection volume:
    
    
    .
Step 4: Mass Spectrometry Detection (ESI-QqQ)
  • Source Parameters: ESI Positive mode; Capillary Voltage:

    
    ; Source Temperature: 
    
    
    
    ; Desolvation Temperature:
    
    
    ; Desolvation Gas:
    
    
    .
  • MRM Transitions:

    • Target:

      
       (CE: 
      
      
      
      )
    • IS (Piperidine-

      
      ): 
      
      
      
      (CE:
      
      
      )

Workflow S1 Plasma Sample + Internal Standard S2 Protein Precipitation (MeCN + 0.1% FA) S1->S2 S3 UPLC Separation (C18 Column) S2->S3 S4 ESI+ Ionization (Source Temp 150°C) S3->S4 S5 QqQ MRM Detection (220.2 -> 105.1) S4->S5

Step-by-step LC-MS/MS quantitative workflow for piperidine derivatives in plasma.

Conclusion

When designing drug candidates or selecting building blocks for high-throughput screening, the analytical detectability of the scaffold is paramount. As demonstrated, 4-{[(4-Methylbenzyl)oxy]methyl}piperidine significantly outperforms standard benzyl or phenoxy piperidine derivatives in mass spectrometric assays. Its ability to undergo low-energy, highly specific heterolytic cleavage to form a resonance-stabilized tropylium ion ensures maximum sensitivity, minimal matrix interference, and highly reproducible pharmacokinetic quantification.

References

  • Liu, P., Hu, N., Pan, Y., & Tu, Y. (2010). "Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers." Journal of the American Society for Mass Spectrometry, 21(4), 626-634. Available at:[Link]

Sources

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